molecular formula C6H8N2O2S B042539 Ethyl 2-aminothiazole-5-carboxylate CAS No. 32955-21-8

Ethyl 2-aminothiazole-5-carboxylate

Número de catálogo: B042539
Número CAS: 32955-21-8
Peso molecular: 172.21 g/mol
Clave InChI: VNZXERIGKZNEKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8) is a high-value biochemical reagent and organic building block extensively used in life science research and organic synthesis . This compound, with a molecular formula of C 6 H 8 N 2 O 2 S and a molecular weight of 172.20 g/mol, is characterized as a white to yellow-orange powder or crystal . It is a key synthetic intermediate for constructing more complex molecules, such as through further functionalization of its amine group, exemplified by the related compound Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate . The product is offered with a minimum purity of 97%, verified by HPLC and non-aqueous titration . It has a melting point in the range of 159°C to 163°C and is insoluble in water but slightly soluble in methanol . As a light, heat, and moisture-sensitive compound, it requires careful handling and storage under an inert atmosphere at 0-10°C to maintain stability and purity . Handling and Safety: This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and avoid breathing its dust .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2-amino-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZXERIGKZNEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310861
Record name Ethyl 2-aminothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32955-21-8
Record name 32955-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-aminothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-thiazole-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 2-aminothiazole-5-carboxylate basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-aminothiazole-5-carboxylate

Abstract

This compound is a heterocyclic compound featuring a core thiazole (B1198619) ring substituted with an amino group and an ethyl carboxylate group. It serves as a crucial building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its derivatives have shown a wide range of biological activities, including potential as antimicrobial, anti-inflammatory, antidiabetic, and anticancer agents.[1][4][5][6] This document provides a comprehensive overview of its fundamental chemical and physical properties, synthesis protocols, reactivity, and key applications, intended for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is typically a white to pale brown solid.[2][4][7] It is generally soluble in polar organic solvents and slightly soluble or insoluble in water.[1][4] The core properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name ethyl 2-amino-1,3-thiazole-5-carboxylate[1]
Synonyms 2-Amino-5-(ethoxycarbonyl)thiazole, Ethyl 2-amino-5-thiazolecarboxylate[1][2]
CAS Number 32955-21-8[1][2][8]
Molecular Formula C₆H₈N₂O₂S[1][2][8]
Molecular Weight 172.21 g/mol [1][2][8][9]
Appearance White to yellow or light brown crystal/powder[2][4][7]
Melting Point 152-163 °C (may vary with purity)[2][8][9]
Boiling Point ~308.0 °C (Predicted)[4][7][9]
Density ~1.34-1.4 g/cm³ (Predicted)[4][9]
Purity ≥97-98% (by HPLC)[2][8]
Storage 0-8 °C[2][4][8]
SMILES CCOC(=O)C1=CN=C(S1)N[1][8]
InChI Key VNZXERIGKZNEKB-UHFFFAOYSA-N[1][8]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods like NMR, IR, and Mass Spectrometry.[1][5]

TechniqueDataSource(s)
UV-Vis (in EtOH) λmax: 299 nm[4][7]
¹H NMR, ¹³C NMR Spectra are used for structural confirmation.[5][10]
Mass Spectrometry Used to confirm molecular weight and fragmentation patterns.[5]
Infrared (IR) Spectra are recorded to identify functional groups.[5]

Synthesis and Reactivity

Synthesis Protocols

The synthesis of this compound often follows variations of the Hantzsch thiazole synthesis. A common and efficient one-pot method involves the reaction of an alpha-halo carbonyl compound (or a precursor) with thiourea.

Representative Experimental Protocol (One-Pot Method): This protocol is a composite of similar methods described in the literature.[5][11]

  • Halogenation: A solution of ethyl 3-ethoxyacrylate (1.0 eq) is prepared in a mixed solvent system, such as water/dioxane or water/THF.[5][11] The mixture is cooled to a low temperature (e.g., -10 °C to 0 °C).

  • N-bromosuccinimide (NBS) (1.1-1.2 eq) is added slowly to the solution to form the alpha-bromo intermediate in situ. The reaction is stirred at room temperature for 1-2 hours.[5][11]

  • Cyclization: Thiourea (1.0 eq) is added to the reaction mixture. The entire mixture is then heated to 80 °C and maintained for 1-2 hours to facilitate the cyclization and formation of the thiazole ring.[5][11]

  • Work-up and Isolation: The solution is cooled to room temperature. A base, such as aqueous ammonia, is added to adjust the pH, causing the product to precipitate.[5][11]

  • The resulting solid is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield the final product, this compound.[5][11]

Synthesis_Workflow start_reagents Start Reagents (Ethyl 3-ethoxyacrylate, NBS) process1 Step 1: In Situ Bromination (Water/Dioxane, 0°C to RT) start_reagents->process1 Add NBS thiourea Thiourea process2 Step 2: Cyclization (Heat to 80°C) thiourea->process2 process1->process2 Add Thiourea workup Step 3: Work-up (Cooling, Basification with NH₃) process2->workup product Final Product (this compound) workup->product Filter & Dry

Caption: General workflow for the one-pot synthesis of this compound.

Chemical Reactivity

The molecule's reactivity is dictated by its three primary functional groups: the amino group, the ethyl ester, and the thiazole ring itself.

  • Nucleophilic Amino Group: The 2-amino group is nucleophilic and can readily participate in reactions with various electrophiles, such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases or other derivatives.[1] This reactivity is fundamental to its use as a scaffold in drug synthesis.

  • Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then be activated and coupled with amines to form amides, a key step in the synthesis of drugs like Dasatinib.[10]

  • Condensation Reactions: The compound can undergo condensation reactions, for instance, with aldehydes or ketones, leading to more complex heterocyclic systems.[1]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a highly valued intermediate.[1][2]

  • Anticancer Drug Development: It is a key building block for the synthesis of kinase inhibitors.[5] A prominent example is its use in the synthesis of Dasatinib, a potent inhibitor used to treat chronic myeloid leukemia.[10] Its derivatives have shown significant anti-proliferative effects against various cancer cell lines.[1][6]

  • Antimicrobial Agents: The 2-aminothiazole (B372263) scaffold is present in numerous compounds with demonstrated efficacy against various bacterial strains.[1][5]

  • Other Pharmaceutical Research: Derivatives are explored as dual-action antidiabetic agents (glycogen phosphorylase inhibitors), anti-inflammatory agents, and treatments for hypertension and allergies.[4][5]

  • Agrochemicals: It serves as an intermediate in the formulation of fungicides and herbicides, contributing to the development of crop protection products with improved selectivity.[2]

Logical_Relationship start This compound (Core Building Block) step1 Functional Group Modification (e.g., N-protection, ester hydrolysis) start->step1 Step A step2 Coupling Reactions (e.g., Amide bond formation) step1->step2 Step B step3 Further Elaboration / Deprotection step2->step3 Step C final_product Complex Bioactive Molecules (e.g., Dasatinib, Other Kinase Inhibitors) step3->final_product Final Step

Caption: Role as an intermediate in the synthesis of complex pharmaceutical agents.

Safety and Handling

While a comprehensive toxicological profile is not widely published, standard laboratory precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place, typically between 2-8°C, in a tightly sealed container.[2][8]

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.[12][13]

Conclusion

This compound is a versatile and valuable heterocyclic compound. Its well-defined physical and chemical properties, combined with its accessible synthesis and specific reactivity, make it an indispensable starting material for the development of a wide array of biologically active molecules. Its established role in the synthesis of important anticancer drugs underscores its significance to the fields of medicinal chemistry and drug discovery.

References

Spectroscopic Profile of Ethyl 2-aminothiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminothiazole-5-carboxylate (CAS No: 32955-21-8), a key intermediate in pharmaceutical synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its close analogue, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.83s2H-NH₂
7.66s1HThiazole-H4
4.17q2H-CH₂-CH₃
1.23t3H-CH₂-CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate *

Chemical Shift (δ) ppmAssignment
170.21Thiazole-C2
161.95C=O (Ester)
159.34Thiazole-C4
107.34Thiazole-C5
59.72-OCH₂-
17.12Thiazole-CH₃
14.32-CH₃

Note: Data for the 4-methyl analogue. Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for Ethyl 2-amino-4-methylthiazole-5-carboxylate *

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 - 3200N-H stretching (amine)
~3000 - 2850C-H stretching (aliphatic)
~1700C=O stretching (ester)
~1620C=N stretching (thiazole ring)
~1530N-H bending (amine)
~1355C-N stretching

Note: Data for the 4-methyl analogue. The spectrum for this compound is expected to be very similar, with the main difference being the absence of peaks associated with the methyl group on the thiazole (B1198619) ring.

Mass Spectrometry (MS)

Mass Spectrometry Data for this compound

m/zIon
173[M+H]⁺

Ionization Method: Electrospray (ES+)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. For ¹³C NMR, a 100 MHz spectrometer is typically used, and the spectrum is recorded with proton decoupling to simplify the signals to singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of the solid this compound is typically obtained using the KBr pellet technique. Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. This solution is then infused into the ESI source where the sample molecules are ionized, typically by protonation to form [M+H]⁺ ions. The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with its expected mass spectrometry fragmentation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Pellet Preparation of KBr Pellet Sample->Pellet For IR Dilution Dilution in Volatile Solvent Sample->Dilution For MS NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer (ESI) Dilution->MS NMR_Data NMR Spectrum (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Fragmentation_Pattern Parent This compound C₆H₈N₂O₂S MW: 172.20 Protonated [M+H]⁺ m/z = 173 Parent->Protonated ESI Fragment1 Loss of C₂H₅ (Ethyl group) m/z = 144 Protonated->Fragment1 Fragment2 Loss of OC₂H₅ (Ethoxy group) m/z = 128 Protonated->Fragment2 Fragment3 Loss of COOC₂H₅ (Carboethoxy group) m/z = 100 Fragment2->Fragment3 Loss of CO

Caption: Proposed ESI-MS fragmentation of this compound.

References

The Multifaceted Biological Activities of Ethyl 2-Aminothiazole-5-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-aminothiazole-5-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Dasatinib 2-aminothiazole-5-carboxamideK562 (Leukemia)11.08[2]
MDA-MB-231 (Breast)< 1[2]
MCF-7 (Breast)< 1[2]
HT-29 (Colon)< 1[2]
Compound 21 2-amino-thiazole-5-carboxylic acid phenylamideK562 (Leukemia)16.3[2]
MCF-7 (Breast)20.2[2]
HT-29 (Colon)21.6[2]
Compound 88 Thiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[3]
Compound 61a Methoxy-substituted thiazolyl moietyA375P (Melanoma)0.5[3]
Compound 61b Methoxy-substituted thiazolyl moietyA375P (Melanoma)2.1[3]
Compound 5 Acetylthiazole derivativeA549 (Lung)0.452[4]
Compound 9b Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativeBroad spectrum (NCI-60)-[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]

Materials:

  • MTT solution (5 mg/mL in PBS)[7]

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)[6]

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)[6]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Test Compounds overnight_incubation->add_compounds incubation_treatment Incubate (24-72h) add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_formazan Incubate (2-4h) add_mtt->incubation_formazan solubilize Add Solubilization Solution incubation_formazan->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microorganisms. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
12f Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativeStaphylococcus aureusComparable to ampicillin (B1664943) and gentamicin[5][9]
Bacillus subtilisComparable to ampicillin and gentamicin[5][9]
2a 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus epidermidis (MDR)250[10]
Pseudomonas aeruginosa (MDR)375[10]
2b 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus epidermidis (MDR)250[10]
Pseudomonas aeruginosa (MDR)375[10]
2d 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus aureus (MDR)250[10]
Escherichia coli (MDR)375[10]
2g 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus aureus (MDR)250[10]
Escherichia coli (MDR)375[10]
121d Piperazinyl derivativeStaphylococcus aureus 292132-128 (µM)[11]
Escherichia coli 259222-128 (µM)[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[12][13][14]

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium[15]

  • Sterile 96-well microtiter plates[13]

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[13]

  • Test compounds and standard antibiotics

  • Incubator

  • Microplate reader (optional)[13]

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.[16]

  • Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).[15]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.[16]

Broth_Microdilution_Workflow start Start prep_plate Prepare Serial Dilutions of Compounds in 96-well Plate start->prep_plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain derivatives of this compound have exhibited notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table provides data on the in vivo anti-inflammatory activity of a representative thiazole (B1198619) derivative in the carrageenan-induced paw edema model.

Compound IDDerivative ClassAnimal ModelDose (mg/kg)% Inhibition of EdemaReference
10b 4-phenyl-5-pyridyl-1,3-thiazoleMouse30Significant[17]
5b 1,2,4-Triazole-based benzothiazoleRat-84.43[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[19][20]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)[21]

  • Plethysmometer or calipers[22]

  • Test compounds and a standard anti-inflammatory drug (e.g., indomethacin)[22]

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug to different groups of animals, typically via oral or intraperitoneal routes. A control group receives only the vehicle.[23]

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21][22]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Modulation of Signaling Pathways

The biological activities of this compound derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in various diseases.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[24][25] Aberrant activation of this pathway is a hallmark of many cancers.[24] Several thiazole derivatives have been identified as potent inhibitors of this pathway.[24][26][27]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->mTORC1 inhibit

Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[28] Dysregulation of NF-κB is associated with cancer and inflammatory diseases.[29][30] Some thiazole derivatives have been shown to inhibit the NF-κB signaling pathway.[29][31]

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degradation NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Thiazole Thiazole Derivatives Thiazole->IKK inhibit

Inhibition of the NF-κB signaling pathway by thiazole derivatives.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses.[32] The p38 MAPK pathway, in particular, is a key player in inflammation.[17] Thiazole derivatives have been developed as inhibitors of MAPK pathways.[17][18][32]

MAPK_Signaling_Pathway Stress_Cytokines Stress / Pro-inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress_Cytokines->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors activates Inflammation Inflammatory Response Transcription_Factors->Inflammation Thiazole Thiazole Derivatives Thiazole->p38_MAPK inhibit

Inhibition of the p38 MAPK signaling pathway by thiazole derivatives.

References

The Privileged Scaffold: Unlocking Therapeutic Targets with Ethyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-aminothiazole-5-carboxylate stands as a cornerstone scaffold in modern medicinal chemistry. While direct therapeutic applications of the core molecule remain largely unexplored in publicly available literature, its true power lies in its role as a versatile building block for a multitude of biologically active derivatives. This technical guide delves into the significant therapeutic targets that have been successfully modulated by derivatives of this compound, providing a comprehensive overview of their quantitative data, the experimental methodologies used to determine their activity, and the signaling pathways they influence. The primary focus of current research on these derivatives has been in the realms of oncology and infectious diseases, with a particular emphasis on the inhibition of key enzymes and proteins that drive disease progression.

Introduction: The this compound Core

This compound is a heterocyclic compound featuring a central thiazole (B1198619) ring, an amino group at the 2-position, and an ethyl carboxylate group at the 5-position.[1] This arrangement of functional groups provides multiple reaction sites for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.[2] Although extensive research has been conducted on its derivatives, there is a notable absence of publicly available data on the specific biological targets and quantitative activity of the unmodified this compound. Therefore, this guide will focus on the therapeutic potential unlocked by its derivatives, which have shown significant promise in preclinical studies.

Therapeutic Targets in Oncology

Derivatives of this compound have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

The 2-aminothiazole (B372263) moiety has been identified as a "privileged structure" for the design of kinase inhibitors, capable of fitting into the ATP-binding pocket of numerous kinases.

Derivatives of this compound are foundational to the development of potent pan-Src family kinase inhibitors, including the FDA-approved drug Dasatinib.[3] These inhibitors target the ATP-binding site of Src kinases, blocking downstream signaling pathways crucial for tumor growth and survival, such as the Ras-ERK and PI3K-Akt pathways.[4]

Quantitative Data: Anticancer Activity of a Dasatinib Analog

CompoundCell LineCancer TypeIC50 (µM)
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562Leukemia< 1
MCF-7Breast Carcinoma20.2
HT-29Colon Carcinoma21.6
MDA-MB-231Breast CarcinomaInactive
Data sourced from BenchChem (2025).[5]

Signaling Pathway: Src Kinase Inhibition

The following diagram illustrates the central role of Src kinase in cancer cell signaling and the point of intervention for 2-aminothiazole-based inhibitors.

Src_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->Src

Src Kinase Signaling Pathway and Inhibition.

Recent studies have identified 2-aminothiazole derivatives as allosteric inhibitors of protein kinase CK2, a key player in cancer cell survival and proliferation. These compounds bind to a novel allosteric pocket adjacent to the ATP-binding site, offering a promising avenue for developing selective CK2 inhibitors.

Quantitative Data: CK2 Inhibitory Activity

Compound ClassEnzyme TargetKi (µM)
2-Aminothiazole DerivativesCarbonic Anhydrase IVaries
Carbonic Anhydrase IIVaries
Acetylcholinesterase (AChE)Varies
Butyrylcholinesterase (BChE)Varies
Data sourced from BenchChem (2025).

Signaling Pathway: CK2 and Cancer Proliferation

The diagram below outlines the role of CK2 in promoting tumorigenesis through various signaling pathways.

CK2_Pathway CK2 Casein Kinase 2 (CK2) Wnt Wnt Signaling CK2->Wnt Activates NFkB NF-κB Signaling CK2->NFkB Activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Wnt->Proliferation NFkB->Proliferation PI3K_Akt->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->CK2 Synthesis_Workflow Start Start Materials: - this compound - Aldehyde/Ketone - Ethanol, Acetic Acid Reaction Reaction: - Dissolve & Mix - Add Catalyst - Reflux for 12h Start->Reaction Monitoring Monitoring: - Thin Layer  Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Cool Reaction - Evaporate Solvent Reaction->Workup Reaction complete Monitoring->Reaction Continue reflux Purification Purification: - Dissolve in Ethyl Acetate - Crystallization Workup->Purification Product Final Product: Derivative Purification->Product

References

Methodological & Application

One-Pot Synthesis of Ethyl 2-Aminothiazole-5-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of ethyl 2-aminothiazole-5-carboxylate and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2][3] The methodologies outlined below focus on efficient, scalable, and practical approaches to these valuable intermediates.

Introduction

The 2-aminothiazole-5-carboxylate core is a privileged structure in drug discovery. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. One-pot syntheses, by avoiding the isolation and purification of intermediates, offer a more streamlined and efficient alternative. The primary method for the one-pot synthesis of these derivatives is a modification of the classic Hantzsch thiazole (B1198619) synthesis.[1][3] This approach typically involves the reaction of an α-halocarbonyl compound (or an in-situ generated equivalent) with a thiourea (B124793) derivative.[3][4]

Synthetic Strategies Overview

The most prevalent and practical one-pot approach for the synthesis of this compound derivatives is based on the Hantzsch thiazole synthesis. This can be broadly categorized into two highly efficient variations:

  • One-Pot Bromination and Cyclization: This common method involves the initial α-bromination of a β-ketoester, such as ethyl acetoacetate (B1235776), followed by the addition of thiourea or a substituted thiourea without isolating the bromo intermediate. This "one-pot cooking" method simplifies the procedure and can significantly increase the overall yield.[5][6]

  • Convergent Thiazole Formation from β-Ethoxyacrylamide: This highly efficient and convergent approach involves the construction of the thiazole ring from a pre-formed β-ethoxyacrylamide intermediate, which can also be adapted to a one-pot style synthesis.[1]

Data Presentation: Comparison of One-Pot Synthetic Routes

The following table summarizes key quantitative data for different one-pot synthetic approaches to provide a clear comparison of their efficiencies.

RouteStarting MaterialsKey ReagentsSolvent SystemReaction Time (hrs)Overall Yield (%)Reference
A Ethyl acetoacetate, ThioureaN-Bromosuccinimide (NBS)Water/THF2 (bromination) + 2 (cyclization)~72%[5][7]
B Ethyl 3-ethoxyacrylate, UreaPotassium sulfideTHF/Water1.5Not explicitly stated for one-pot[8]
C Aromatic methyl ketones, ThioureaCopper(II) bromideNot specifiedNot specifiedGood to excellent (68-90%)[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Route A)

This protocol describes a practical and high-yielding one-pot procedure starting from commercially available materials.[5][6][7]

Materials:

Procedure:

  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (0.06 mol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system.

  • Once the bromination is complete, add thiourea (0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours.

  • After cooling, the mixture can be basified with ammonia water, and the product can be extracted and purified.[6]

  • The resulting solid can be collected by filtration, washed with water, and dried to yield the final product.

Protocol 2: Modified Hantzsch Synthesis (Illustrative Example)

This protocol is a general representation of a modified one-pot Hantzsch synthesis.

Materials:

  • α-Haloketone (e.g., ethyl 2-chloroacetoacetate)

  • Thiourea

  • Sodium carbonate

  • Ethanol

  • Ethyl acetate

Procedure:

  • Prepare a solution of ethyl acetate in ethanol.

  • Add thiourea and sodium carbonate to the solution.

  • Heat the mixture to a temperature between 40°C and 55°C.[8]

  • Add the ethyl 2-chloroacetoacetate dropwise while maintaining the temperature.[8]

  • After the addition is complete, continue to stir the reaction at the same temperature until completion (monitored by TLC).

  • Cool the reaction mixture and isolate the product by filtration. The product can be further purified by crystallization.

Mandatory Visualizations

OnePot_Hantzsch_Synthesis Start β-Ketoester (e.g., Ethyl Acetoacetate) Halogenation In-situ α-Halogenation Start->Halogenation Halogenating Agent (e.g., NBS) Cyclization Condensation & Cyclization Halogenation->Cyclization α-Halo Intermediate (not isolated) Thiourea Thiourea or Derivative Thiourea->Cyclization Product Ethyl 2-aminothiazole- 5-carboxylate Derivative Cyclization->Product

Caption: Workflow of the one-pot Hantzsch synthesis.

Logical_Relationship OnePot One-Pot Synthesis Advantages Advantages OnePot->Advantages Efficiency Increased Efficiency Advantages->Efficiency Yield Improved Yields Advantages->Yield Simplicity Simplified Procedure Advantages->Simplicity

Caption: Advantages of the one-pot synthesis approach.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch thiazole (B1198619) synthesis is a classical and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793). Ethyl 2-aminothiazole-5-carboxylate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.[1][2] This document provides detailed protocols and application notes for the synthesis of this compound via a modified Hantzsch one-pot procedure.

Reaction Principle

The synthesis of this compound is achieved through a one-pot reaction that combines bromination and cyclization steps. The process begins with the regioselective α-bromination of a β-keto ester, followed by in-situ condensation with thiourea to form the thiazole ring. This method simplifies the traditional two-step process, leading to improved efficiency and yield.[2][3]

Experimental Protocols

This section outlines two common and effective methods for the synthesis of this compound.

Protocol 1: One-Pot Synthesis from Ethyl Acetoacetate (B1235776)

This protocol is adapted from a common one-pot procedure that is efficient and uses readily available starting materials.[2][3]

Materials:

Procedure:

  • To a mixture of ethyl acetoacetate (0.05 mol) in a 2:5 solution of THF (20.0 mL) and water (50.0 mL), cooled to below 0°C, slowly add N-bromosuccinimide (NBS) (0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) mobile phase.

  • Once the starting material is consumed, add thiourea (0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 2 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Add ammonia solution to basify the mixture.

  • Filter the resulting solid, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis from Ethyl 3-ethoxyacrylate

This method provides an alternative route starting from ethyl 3-ethoxyacrylate.[4]

Materials:

  • Ethyl 3-ethoxyacrylate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

  • Ammonia solution

Procedure:

  • Prepare a solution of ethyl 3-ethoxyacrylate (0.1 mol) in a 1:1 mixture of dioxane and water (100 mL).

  • Cool the solution to -10 °C.

  • Slowly add N-bromosuccinimide (0.11 mol) to the cooled solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add thiourea (0.1 mol) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

  • Upon completion, cool the solution to room temperature.

  • Add ammonia solution (20 mL).

  • Stir the resulting paste at room temperature for 10 minutes and then filter.

  • Wash the filter cake with water and dry it under a vacuum to yield the final product.[4]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol.

ParameterValueReference
Starting Material Ethyl 3-ethoxyacrylate[4]
Molar Amount of Starting Material100 mmol (14.4 g)[4]
Reagents
N-bromosuccinimide (NBS)110 mmol (19.6 g)[4]
Thiourea100 mmol (7.6 g)[4]
Reaction Conditions
SolventDioxane/Water (1:1)[4]
Bromination Temperature-10 °C[4]
Cyclization Temperature80 °C[4]
Reaction Time~2 hours[4]
Product This compound
Yield70% (12.1 g)[4]
Purity>99% (as reported in a similar procedure)[4]

Visualizations

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the key steps in the one-pot Hantzsch synthesis of this compound.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product start_material Ethyl Acetoacetate bromination α-Bromination start_material->bromination nbs N-Bromosuccinimide (NBS) nbs->bromination thiourea Thiourea cyclization Cyclization thiourea->cyclization bromination->cyclization Intermediate basification Basification with Ammonia cyclization->basification filtration Filtration & Washing basification->filtration purification Recrystallization filtration->purification product This compound purification->product

Caption: Experimental workflow for the one-pot Hantzsch synthesis.

Reaction Mechanism

The diagram below outlines the plausible mechanism for the Hantzsch thiazole synthesis.

Hantzsch_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration thiourea Thiourea (Nucleophile) intermediate1 Thiouronium Salt Intermediate thiourea->intermediate1 alpha_halo α-Haloketone alpha_halo->intermediate1 intermediate2 Enol Intermediate intermediate1->intermediate2 Tautomerization cyclized_intermediate Cyclized Intermediate intermediate2->cyclized_intermediate Nucleophilic attack of enol on carbonyl dehydration Dehydration (Loss of H2O) cyclized_intermediate->dehydration product 2-Aminothiazole Derivative dehydration->product Aromatization

Caption: Mechanism of the Hantzsch thiazole synthesis.

References

Protocol for N-Boc protection of Ethyl 2-aminothiazole-5-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] This document provides a detailed protocol for the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules, including the anti-cancer drug Dasatinib.[2] The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The reaction involves the treatment of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.[3] The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.[4][5]

Chemical Reaction

Quantitative Data Summary

The following table summarizes the typical quantitative data for the N-Boc protection of this compound based on reported procedures.[3]

ParameterValueReference
Starting MaterialThis compound (5 g)[3]
ReagentDi-tert-butyl dicarbonate (Boc₂O) (6 g)[3]
BaseTriethylamine (B128534) (3 mL)[3]
Solvent1,4-Dioxane (B91453) (30 mL)[3]
Reaction Time6 hours[3]
TemperatureRoom Temperature[3]
Product Yield4.7 g (59.5%)[3]

Experimental Protocol

Materials and Reagents

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)[4]

  • 1,4-Dioxane or Tetrahydrofuran (THF)[2][3]

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF.[2][3]

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5-2.0 eq) or a catalytic amount of DMAP, followed by the slow addition of di-tert-butyl dicarbonate (1.1-1.5 eq).[3][4] The reaction of DMAP with Boc₂O can be vigorous and produce gas, so slow addition is recommended.[4][5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6 hours).[3]

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[3]

    • To the residue, add water and extract the product with ethyl acetate.[3]

    • Separate the organic layer and wash it sequentially with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.[3]

    • The product, ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, is typically obtained as a white solid and can be further purified by recrystallization or column chromatography if necessary.[3]

Safety Precautions

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Organic solvents are flammable; avoid open flames and sparks.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve this compound in Dioxane/THF add_reagents Add Triethylamine/DMAP and Boc₂O start->add_reagents stir Stir at Room Temperature (6 hours) add_reagents->stir monitor Monitor by TLC stir->monitor remove_solvent Remove Solvent (Rotary Evaporator) monitor->remove_solvent Reaction Complete extract Extract with Ethyl Acetate and Water remove_solvent->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate product Final Product: Ethyl 2-(tert-butoxycarbonylamino) thiazole-5-carboxylate concentrate->product

Caption: Workflow for the N-Boc protection of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Amine This compound Nucleophilic_Attack Nucleophilic attack of the amine on Boc₂O Amine->Nucleophilic_Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Nucleophilic_Attack Base Base (e.g., TEA) Deprotonation Deprotonation by base Base->Deprotonation Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Intermediate->Deprotonation Protected_Amine N-Boc Protected Product Deprotonation->Protected_Amine Byproducts t-Butanol + CO₂ + Protonated Base Deprotonation->Byproducts

Caption: Simplified mechanism for the N-Boc protection of an amine.

References

Application of Ethyl 2-aminothiazole-5-carboxylate in the synthesis of Dasatinib.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves the inhibition of multiple key signaling proteins, including BCR-ABL and Src family kinases. The synthesis of Dasatinib is a multi-step process, for which various synthetic routes have been developed. A crucial building block in several of these synthetic pathways is Ethyl 2-aminothiazole-5-carboxylate, a versatile intermediate that forms the core of the 2-aminothiazole-5-carboxamide moiety of the final drug molecule.[2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of Dasatinib, summarizing quantitative data and providing detailed experimental methodologies.

Synthetic Pathways Overview

The general synthetic strategy for Dasatinib involves the construction of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which is then coupled with a substituted pyrimidine (B1678525) and subsequently with a piperazine (B1678402) derivative to yield the final product. This compound serves as a common starting material for the synthesis of this key intermediate.

Two primary approaches for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from this compound have been reported:

  • Route A: Amidation of the thiazole (B1198619) carboxylate. This route involves the initial protection of the amino group of this compound, followed by hydrolysis of the ester to a carboxylic acid, and subsequent amidation with 2-chloro-6-methylaniline (B140736). The protecting group is then removed to yield the desired intermediate.[3][4]

  • Route B: Thiazole ring formation after amidation. In this alternative approach, a precursor to the thiazole ring is first amidated with 2-chloro-6-methylaniline, followed by the formation of the 2-aminothiazole (B372263) ring.[1][5]

The subsequent steps involve the coupling of the 2-aminothiazole-5-carboxamide intermediate with 4,6-dichloro-2-methylpyrimidine (B42779), followed by a final nucleophilic substitution with 1-(2-hydroxyethyl)piperazine to furnish Dasatinib.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Assembly of Dasatinib A Ethyl 2-aminothiazole- 5-carboxylate B Amino Protection (e.g., CBZ) A->B C Ester Hydrolysis B->C D Amidation with 2-chloro-6-methylaniline C->D E Deprotection D->E F 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide E->F G Coupling with 4,6-dichloro-2-methylpyrimidine F->G H Coupling with 1-(2-hydroxyethyl)piperazine G->H I Dasatinib H->I

Figure 1: Overall synthetic workflow for Dasatinib.

Key Synthetic Steps and Protocols

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Route A)

This route involves a four-step process starting from this compound.

Step 1: Amino Protection The amino group of this compound is protected, for example, with a benzyloxycarbonyl (CBZ) group, to prevent side reactions in subsequent steps.

Step 2: Ester Hydrolysis The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Step 3: Amidation The carboxylic acid is then coupled with 2-chloro-6-methylaniline to form the amide bond.

Step 4: Deprotection The protecting group is removed to yield the final intermediate.

StepReactantsReagents/SolventsTemperature (°C)Yield (%)Reference
1. Amino ProtectionThis compoundBenzyl (B1604629) chloroformate, Sodium bicarbonate, Dichloromethane (B109758)10-1590[3]
2. Ester HydrolysisCBZ-protected ethyl esterSodium hydroxide (B78521), 30% Ethanol (B145695) (aq)< 3093[3]
3. AmidationCBZ-protected carboxylic acidMethanesulfonyl chloride, Pyridine (B92270), 2-chloro-6-methylaniline0-5 then 8085[3]
4. DeprotectionCBZ-protected amideAluminum trichloride (B1173362), Anisole (B1667542)--[3][4]

Experimental Protocol (Route A):

Step 1: Synthesis of 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid ethyl ester

  • Suspend 172g (1 mol) of this compound in 1000g of dichloromethane.

  • Add 168g (2 mol) of sodium bicarbonate and stir the mixture.

  • Cool the mixture to 10-15°C.

  • Over a period of 3 hours, add 255g (1.5 mol) of benzyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and continue stirring for 5 hours.

  • Remove the dichloromethane by vacuum distillation.

  • Add 2000g of purified water to the residue and stir for 30 minutes.

  • Filter the solid, wash with water, and then suspend the filter cake in 1000g of methanol (B129727).

  • Add 100g of glacial acetic acid and stir for 30 minutes at room temperature.

  • Cool to 0-5°C, stir for 1 hour, and filter to obtain the product.

  • Dry the solid at 50°C to yield approximately 275g (90%) of the product.[3]

Step 2: Synthesis of 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid

  • Dissolve 100g of sodium hydroxide in 1500g of 30% aqueous ethanol, maintaining the temperature below 30°C.

  • Add 308g (1 mol) of the product from Step 1 to the solution.

  • Maintain the reaction at 30°C for 8 hours.

  • Cool the mixture to 0-5°C and adjust the pH to 3 by adding 2N hydrochloric acid dropwise, which will cause a solid to precipitate.

  • Stir at 0-5°C for 1 hour, then filter the solid.

  • Wash the filter cake with 1000g of purified water and dry at 80°C to obtain approximately 260g (93%) of the product.[3]

Step 3: Synthesis of 2-(benzyloxycarbonylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Dissolve 280g (1 mol) of the product from Step 2 in 1000g of pyridine and cool to 0-5°C.

  • Over 1 hour, add 125g (1.1 mol) of methanesulfonyl chloride dropwise.

  • Maintain the temperature for 5 hours after the addition.

  • Add 156g (1.1 mol) of 2-chloro-6-methylaniline and slowly raise the temperature to 80°C.

  • Keep the reaction at this temperature for 8 hours.

  • Remove the pyridine under reduced pressure.

  • Add 2000g of 50% aqueous methanol to the residue and stir at room temperature for 3 hours.

  • Filter the solid and dry at 80°C to yield approximately 350g (85%) of the product.[3]

Step 4: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide The CBZ protecting group is removed using aluminum trichloride and anisole to yield the desired intermediate.[3][4]

Synthesis of Dasatinib from the Key Intermediate

Step 5: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide The key intermediate is reacted with 4,6-dichloro-2-methylpyrimidine in the presence of a base.

Step 6: Synthesis of Dasatinib The final step involves the nucleophilic substitution of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.

StepReactantsReagents/SolventsTemperature (°C)Yield (%)Reference
5. Pyrimidine Coupling2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidineSodium t-butoxide, Tetrahydrofuran (B95107)10-2086.4[1]
6. Piperazine CouplingProduct from Step 5, 1-(2-hydroxyethyl)piperazineN,N-diisopropylethylamine, Di-tert-butyl sulfoxide80 ± 5-[6]

Experimental Protocol (Final Assembly):

Step 5: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • To a stirring solution of 5.00g (18.67 mmol) of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 3.65g (22.4 mmol) of 4,6-dichloro-2-methylpyrimidine in 65 mL of tetrahydrofuran, slowly add a 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) while maintaining the temperature at 10-20°C.

  • Stir the mixture at room temperature for 1.5 hours and then cool to 0-5°C.

  • Slowly add 21.5 mL of 2N hydrochloric acid and stir for 1.75 hours at 0-5°C.

  • Collect the solid by vacuum filtration, wash with 15 mL of water, and dry to obtain 6.63g (86.4% yield) of the product.[1]

Step 6: Synthesis of Dasatinib

  • In a suitable reaction vessel, add 80 kg of di-tert-butyl sulfoxide, 8 kg of the product from Step 5, 9.25 kg of 1-(2-hydroxyethyl)piperazine, and 5.28 kg of N,N-diisopropylethylamine.

  • Heat the mixture to 80 ± 5°C and monitor the reaction until completion.

  • After the reaction is complete, cool the mixture and precipitate the crude product by adding water.

  • The crude Dasatinib can then be purified by recrystallization from ethanol and water.[6]

Dasatinib's Mechanism of Action: Signaling Pathway Inhibition

Dasatinib functions as a tyrosine kinase inhibitor, targeting multiple kinases involved in cancer cell proliferation and survival. Its primary targets include the BCR-ABL fusion protein, Src family kinases (Src, Lck, Hck, Lyn), c-Kit, and PDGFR. By binding to the active conformation of these kinases, Dasatinib blocks downstream signaling pathways that are crucial for the growth and survival of cancer cells.

G cluster_0 Upstream Signaling cluster_1 Dasatinib Inhibition cluster_2 Downstream Pathways BCR_ABL BCR-ABL Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Cell Survival BCR_ABL->Survival Src_family Src Family Kinases (Src, Lck, Lyn) Src_family->Proliferation Src_family->Survival Adhesion Cell Adhesion Src_family->Adhesion Invasion Cell Invasion Src_family->Invasion c_Kit c-Kit c_Kit->Proliferation PDGFR PDGFR PDGFR->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src_family Dasatinib->c_Kit Dasatinib->PDGFR

Figure 2: Dasatinib signaling pathway inhibition.

Conclusion

This compound is a key starting material in the synthesis of Dasatinib. The synthetic routes described herein provide a framework for the preparation of this important anti-cancer therapeutic. The choice of a particular synthetic route may depend on factors such as scale, cost, and available resources. The provided protocols, based on published literature, offer a detailed guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Development of Anticancer Agents from Ethyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and mechanism of action of anticancer agents derived from Ethyl 2-aminothiazole-5-carboxylate. Detailed protocols for key experiments are included to facilitate the discovery and development of novel therapeutic agents based on this scaffold.

Introduction

The 2-aminothiazole (B372263) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs. This compound serves as a versatile starting material for the synthesis of a diverse range of derivatives that have shown significant potential as anticancer agents.[1][2][3] These compounds often exert their antiproliferative effects by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).[4] This document outlines the synthetic strategies, presents key in vitro efficacy data, and provides detailed protocols for the evaluation of these promising compounds.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data provides a comparative view of the potency and selectivity of these compounds.

Table 1: Antiproliferative Activity of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives

CompoundK562 (Leukemia) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)Reference
Dasatinib (Reference)11.08< 1< 1< 1[5][6]
Compound 6d¹16.3Inactive20.221.6[5][6][7]

¹N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide

Table 2: Cytotoxicity of Various 2-Aminothiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 27¹HeLa (Cervical Cancer)1.6 ± 0.8[4]
Compound 20²H1299 (Lung Cancer)4.89[4]
Compound 20²SHG-44 (Glioma)4.03[4]
Compound 5a³HCT 116 (Colorectal Cancer)0.72[8]
Compound 5b⁴HCT 116 (Colorectal Cancer)1.55[8]

¹N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide ²A 2-aminothiazole with 4,5-butylidene and benzylic amine substitutions ³Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate ⁴Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their development.

CDK_Pathway G1 G1 Phase G1S_transition G1/S Transition G1->G1S_transition S S Phase G1S_transition->S CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1S_transition promotes Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb Genes S-Phase Genes E2F->Genes activates Genes->S drives Inhibitor 2-Aminothiazole Derivative Inhibitor->CDK2_CyclinE

Caption: CDK2/Cyclin E Signaling Pathway Inhibition.

experimental_workflow start Start: this compound synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Cytotoxicity Screening (MTT Assay) purification->screening hit_id Hit Identification (Potent & Selective Compounds) screening->hit_id moa Mechanism of Action Studies (e.g., Kinase Inhibition Assay) hit_id->moa Active lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Inactive/Modify moa->lead_opt in_vivo In Vivo Animal Models moa->in_vivo lead_opt->synthesis end Preclinical Candidate in_vivo->end

Caption: Drug Discovery Workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Derivatives

This protocol is a representative example for the synthesis of 2-aminothiazole-5-carboxamide derivatives, which have shown significant anticancer activity.[9]

Materials:

Procedure:

  • Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide:

    • To a cold (0-5°C) stirring solution of 2-chloro-6-methylaniline and pyridine in THF, slowly add 3-ethoxyacryloyl chloride.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Add 1N hydrochloric acid at 0-10°C.

    • Dilute with water and concentrate under vacuum to a thick slurry.

    • Dilute the slurry with toluene, stir, and then cool to 0°C.

    • Collect the solid by vacuum filtration, wash with water, and dry.

  • Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

    • Subject the (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide to NBS-mediated thiazole (B1198619) formation in a mixture of dioxane and water.

    • Add thiourea to the reaction mixture.

    • Heat the mixture to effect ring closure.

    • Cool the reaction mixture and isolate the product by filtration.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., K562, MCF-7, HCT 116)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized thiazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole derivatives in the complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 3: CDK2/Cyclin A2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of the CDK2/cyclin A2 kinase complex. The ADP-Glo™ Kinase Assay is a common method.[10][11]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Substrate (e.g., a synthetic peptide like PKTPKKAKKL)

  • ATP

  • Synthesized thiazole derivatives (inhibitors)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Dilute the enzyme, substrate, ATP, and inhibitors in the Kinase Buffer.

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of the inhibitor solution (or DMSO for control).

    • Add 2 µL of the enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 10-60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

References

Application Notes and Protocols: Ethyl 2-aminothiazole-5-carboxylate in Agrochemical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ethyl 2-aminothiazole-5-carboxylate as a versatile building block in the synthesis of novel agrochemicals. The thiazole (B1198619) scaffold is a prominent feature in a variety of biologically active molecules, and its derivatives have shown significant potential as fungicides and herbicides.[1][2][3] This document details synthetic protocols for key agrochemical classes derived from this compound, presents their biological activity data, and outlines the methodologies for their evaluation.

Fungicidal Applications: Pyrazole-Thiazole Carboxamides

Pyrazole-thiazole carboxamides represent a significant class of fungicides that have been developed using this compound as a key intermediate. These compounds have demonstrated potent activity against a range of plant pathogenic fungi.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of representative pyrazole-thiazole carboxamide derivatives against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the mycelial growth of the fungus.

Compound IDTarget FungusEC50 (mg/L)Reference FungicideReference EC50 (mg/L)
PTC-1 Rhizoctonia cerealis5.11Thifluzamide22.12
PTC-2 Rhizoctonia cerealis8.14Fluxapyroxad11.93
PTC-3 Sclerotinia sclerotiorum0.8Thifluzamide4.9
PTC-4 Rhizoctonia solani- (90% inhibition at 10 mg/L)Thifluzamide- (80% inhibition at 10 mg/L)

Data sourced from publications on pyrazole-thiazole carboxamide fungicides.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-aryl-thiazole-5-carboxamide Intermediate

This protocol describes a general method for the synthesis of the key 2-amino-N-aryl-thiazole-5-carboxamide intermediate from this compound.

Step 1: N-Boc Protection of this compound

  • Suspend this compound in a suitable solvent such as dichloromethane (B109758).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and a base (e.g., triethylamine (B128534) or DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the N-Boc protected product.

Step 2: Saponification of the Ester

  • Dissolve the N-Boc protected ethyl ester in a mixture of THF and water.

  • Add a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the N-Boc protected 2-aminothiazole-5-carboxylic acid.

Step 3: Amide Coupling

  • Dissolve the N-Boc protected carboxylic acid in an anhydrous solvent like DMF or dichloromethane.

  • Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA).

  • Add the desired aniline (B41778) derivative.

  • Stir the reaction at room temperature until completion.

  • Extract the product and purify by column chromatography to yield the N-Boc protected 2-amino-N-aryl-thiazole-5-carboxamide.

Step 4: Deprotection

  • Dissolve the N-Boc protected amide in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Stir the reaction at room temperature until the Boc group is removed.

  • Neutralize the reaction mixture and extract the final 2-amino-N-aryl-thiazole-5-carboxamide product.

Protocol 2: Mycelial Growth Inhibition Assay (In Vitro)

This protocol outlines the procedure for determining the EC50 values of the synthesized compounds.

  • Prepare potato dextrose agar (B569324) (PDA) medium and sterilize.

  • Incorporate the test compound (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.

  • Pour the amended PDA into Petri dishes.

  • Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of each agar plate.

  • Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28 °C).

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization

Synthesis_of_Fungicides cluster_start Starting Material cluster_synthesis Synthesis Pathway This compound This compound N-Boc Protection N-Boc Protection Saponification Saponification N-Boc Protection->Saponification Boc₂O, Base Amide Coupling Amide Coupling Saponification->Amide Coupling LiOH or NaOH Deprotection Deprotection Amide Coupling->Deprotection Aniline, Coupling Agent Final Product Pyrazole-Thiazole Carboxamides Deprotection->Final Product TFA or HCl

Caption: Synthetic pathway for pyrazole-thiazole carboxamide fungicides.

Mycelial_Growth_Assay Prepare PDA with Fungicide Prepare PDA with Fungicide Inoculate with Fungal Plug Inoculate with Fungal Plug Prepare PDA with Fungicide->Inoculate with Fungal Plug Incubate Plates Incubate Plates Inoculate with Fungal Plug->Incubate Plates Measure Colony Diameter Measure Colony Diameter Incubate Plates->Measure Colony Diameter Calculate Inhibition Calculate Inhibition Measure Colony Diameter->Calculate Inhibition Determine EC50 Determine EC50 Calculate Inhibition->Determine EC50

Caption: Workflow for the mycelial growth inhibition assay.

Herbicidal Applications: Thiazole Carboxamide Derivatives

This compound can also be elaborated into potent herbicides. Thiazole carboxamide derivatives have shown promising activity against various weed species.

Quantitative Data: Herbicidal Activity

The following table presents the herbicidal activity of a representative thiazole carboxamide derivative against common weeds, Brassica napus (rape) and Echinochloa crusgalli (barnyard grass).

Compound IDWeed SpeciesConcentration (mg/L)Inhibition (%)
TC-1 Brassica napus10085
TC-1 Echinochloa crusgalli10078

Data represents the percentage of growth inhibition observed in greenhouse trials.

Experimental Protocols

Protocol 3: Synthesis of Thiazole Carboxamide Herbicides

The synthesis of herbicidal thiazole carboxamides often involves the reaction of a 2-aminothiazole (B372263) derivative with a suitable carboxylic acid chloride or an activated carboxylic acid. The core 2-aminothiazole-5-carboxamide intermediate can be synthesized as described in Protocol 1 . The final step involves the acylation of the 2-amino group.

  • Dissolve the 2-amino-N-aryl-thiazole-5-carboxamide intermediate in an anhydrous solvent (e.g., pyridine (B92270) or dichloromethane).

  • Add the desired acyl chloride or anhydride.

  • Stir the reaction mixture, optionally with gentle heating, until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Protocol 4: Herbicidal Activity Assay (In Vivo)

This protocol describes a method for evaluating the post-emergence herbicidal activity of the synthesized compounds.

  • Grow the target weed species (Brassica napus and Echinochloa crusgalli) in pots containing a suitable soil mixture in a greenhouse.

  • When the plants have reached the 2-3 leaf stage, prepare a solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

  • Spray the plants uniformly with the test solution at a specific application rate (e.g., 100 mg/L).

  • Include a control group of plants sprayed only with the solvent and surfactant.

  • Maintain the plants in the greenhouse under controlled conditions (temperature, light, and humidity).

  • After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to the control group.

  • Calculate the percentage of growth inhibition by comparing the fresh or dry weight of the treated plants with the control plants.

Visualization

Synthesis_of_Herbicides 2-Amino-N-aryl-thiazole-\n5-carboxamide 2-Amino-N-aryl-thiazole- 5-carboxamide Acylation Acylation 2-Amino-N-aryl-thiazole-\n5-carboxamide->Acylation Acyl Chloride or Anhydride Final Product Thiazole Carboxamide Herbicides Acylation->Final Product

Caption: Final step in the synthesis of thiazole carboxamide herbicides.

Herbicidal_Assay Grow Weeds Grow Weeds Spray with Test Compound Spray with Test Compound Grow Weeds->Spray with Test Compound Incubate in Greenhouse Incubate in Greenhouse Spray with Test Compound->Incubate in Greenhouse Assess Damage and Inhibition Assess Damage and Inhibition Incubate in Greenhouse->Assess Damage and Inhibition Final Assessment Final Assessment Assess Damage and Inhibition->Final Assessment

Caption: Workflow for the in vivo herbicidal activity assay.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of agrochemicals. The protocols and data presented in these application notes provide a foundation for the development of novel fungicides and herbicides based on the thiazole scaffold. Further optimization of these synthetic routes and biological assays will be crucial for the discovery of next-generation crop protection agents.

References

Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminothiazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole (B372263) scaffold is a privileged structure found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Derivatization of the exocyclic amino group at the C2 position is a key strategy for modulating the physicochemical and pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2][4]

These application notes provide detailed protocols for the common derivatization reactions of the amino group of this compound, including acylation, sulfonylation, and Schiff base formation.

Data Presentation: A Comparative Summary of Derivatization Reactions

The following table summarizes quantitative data for various derivatization strategies of the 2-amino group on the thiazole (B1198619) ring, offering a comparative overview of reaction yields under different conditions. While some examples utilize the general 2-aminothiazole scaffold, the principles are directly applicable to this compound.

Derivatization TypeReagentsSolventConditionsYield (%)Reference
Acylation Acetyl chloride, 2-aminothiazoleDry AcetoneReflux, 2hSolid product obtained[2]
Benzoyl chloride, 2-amino-4-phenylthiazoleDry Pyridine (B92270)Not specifiedHigh[2]
3-(trifluoromethyl)benzoyl chlorideDCM, THF50°C, 30 min60-77[2]
Sulfonylation Benzenesulfonyl chloride, 2-aminothiazoleWater80-85°C, 6h80[2][5]
4-Methylbenzenesulfonyl chloride, 2-aminothiazoleWater80-85°C, 4h69[2]
4-Nitrobenzenesulfonyl chloride, 2-aminothiazoleWater80-85°C, 4h72[2]
Schiff Base Benzaldehyde, 2-aminothiazoleEthanol (B145695)Room temp, 30 min-[2]
Substituted Aldehydes/Ketones, Ethyl 2-aminothiazole-4-carboxylate---[6]

Experimental Protocols

Herein, we provide detailed methodologies for key derivatization reactions of the amino group of this compound.

Protocol 1: Acylation of this compound

This protocol describes the synthesis of an N-acylated derivative of this compound. Acylation is a fundamental reaction for introducing a variety of substituents, which can significantly impact the biological activity of the parent compound.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dry Pyridine or Triethylamine (B128534) (as a base)

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dry DCM or THF.

  • Add a suitable base, such as dry pyridine or triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Sulfonylation of this compound

This protocol details the synthesis of an N-sulfonylated derivative. Sulfonamides are a key functional group in many pharmaceuticals due to their ability to mimic the carboxylate group and participate in hydrogen bonding.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Sodium acetate (B1210297)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve sodium acetate (1.5 equivalents) in water.

  • Add this compound (1 equivalent) and the desired sulfonyl chloride (1.1 equivalents) to the solution.[5]

  • Heat the reaction mixture to 80-85 °C and stir continuously for 4-6 hours.[2][5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. A solid product should precipitate.

  • Filter the solid product and wash it with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture).

  • Alternatively, if the product is not a solid, extract the aqueous mixture with DCM (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Protocol 3: Schiff Base Formation with this compound

This protocol describes the synthesis of a Schiff base (imine) derivative. Schiff bases are important intermediates in organic synthesis and have shown a broad spectrum of biological activities.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde, substituted benzaldehydes)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.[6]

  • Add a solution of the desired aldehyde or ketone (1 equivalent) in ethanol to the flask.[2]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 30 minutes to several hours. The reaction can also be heated to reflux to increase the rate.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution upon cooling.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the resulting residue by recrystallization or column chromatography.

Visualizations

General Workflow for Derivatization

G start This compound reaction Reaction (Acylation, Sulfonylation, Schiff Base Formation) start->reaction reagent Derivatizing Reagent (Acyl Chloride, Sulfonyl Chloride, Aldehyde/Ketone) reagent->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Derivatized Product purification->product

Caption: General experimental workflow for the derivatization of this compound.

Chemical Transformations

Caption: Key derivatization reactions of the amino group. (Note: Image placeholders would be replaced with actual chemical structures).

Applications in Drug Development

Derivatives of this compound are actively investigated for various therapeutic applications. The introduced substituents can interact with biological targets such as enzymes and receptors, leading to potent pharmacological effects.[1] For instance, the core of the anticancer drug Dasatinib contains a 2-aminothiazole moiety, highlighting the importance of this scaffold in kinase inhibition.[2][7] The derivatization of the amino group allows for the fine-tuning of activity and selectivity against such targets. Furthermore, these derivatives have shown promise as antimicrobial agents, with modifications to the amino group influencing their spectrum of activity against various bacterial and fungal strains.[1][3]

Signaling Pathway Context

G drug 2-Aminothiazole Derivative (e.g., Dasatinib) kinase Target Kinase (e.g., BCR-ABL, SRC) drug->kinase Inhibits pathway Downstream Signaling Pathway kinase->pathway Activates effect Biological Effect (e.g., Inhibition of Cancer Cell Proliferation) pathway->effect

Caption: Inhibition of a signaling pathway by a 2-aminothiazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Ethyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 2-aminothiazole-5-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Degraded Starting Materials: The α-haloketone or thiourea (B124793) may have degraded due to improper storage. 2. Incorrect Reaction pH: The reaction medium may be too acidic or too basic, hindering the cyclization reaction.[1] 3. Insufficient Temperature or Reaction Time: The reaction may not have reached completion.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Confirm the purity of starting materials using analytical techniques like NMR.[1] 2. Optimize pH: For the Hantzsch synthesis, a neutral to slightly basic pH is generally preferred to prevent the formation of undesired side products.[1] The use of a non-nucleophilic base like triethylamine (B128534) can be beneficial. 3. Adjust Reaction Conditions: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider extending the reaction time or moderately increasing the temperature.[1]
Low Yield 1. Side Product Formation: A common side product, especially under acidic conditions, is the regioisomeric 2-imino-2,3-dihydrothiazole.[1] 2. Product Loss During Work-up: The product may have partial solubility in the aqueous phase, leading to loss during extraction.[1] 3. Incomplete Reaction: The reaction may not have gone to completion.1. Control Reaction pH: Maintain a neutral or slightly basic pH throughout the reaction to minimize the formation of the imino regioisomer.[1] 2. Improve Work-up Procedure: To reduce the product's solubility in the aqueous layer, saturate it with sodium chloride before extraction. Perform multiple extractions with a suitable organic solvent.[1] 3. Drive Reaction to Completion: Use a slight excess of one reactant (often thiourea) and monitor for the complete consumption of the limiting reagent by TLC.[1]
Presence of Impurities in Final Product 1. Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product.[1] 2. Formation of Side Products: As mentioned, regioisomers or other byproducts can form. 3. Ineffective Purification: The chosen purification method may not be adequate to remove all impurities.1. Optimize Reaction and Monitor: Ensure the reaction goes to completion by monitoring with TLC.[1] 2. Control Reaction Conditions: Maintain optimal pH and temperature to minimize side product formation. 3. Effective Purification: Recrystallization is a highly effective method for purifying this compound.[1][2] Experiment with different solvent systems to find the most effective one. Column chromatography on silica (B1680970) gel can also be employed for more challenging separations.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Hantzsch thiazole (B1198619) synthesis.[2] A common variation involves the reaction of an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate or an α-bromo intermediate derived from ethyl 3-ethoxyacrylate, with thiourea.[3][4]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase, such as petroleum ether-ethyl acetate (B1210297) (2:1), can be used for this purpose.[5]

Q3: What is the significance of controlling the pH during the synthesis?

A3: Controlling the pH is critical to prevent the formation of the regioisomeric side product, 2-imino-2,3-dihydrothiazole.[1] This side product is more likely to form under acidic conditions.[1] Maintaining a neutral to slightly basic medium favors the formation of the desired this compound.[1]

Q4: I see an unexpected spot on my TLC plate. What could it be?

A4: An unexpected spot could be the 2-imino-2,3-dihydrothiazole regioisomer, which is a common byproduct in Hantzsch synthesis, particularly if the reaction conditions become acidic.[1] This can be confirmed through careful analysis of NMR and mass spectrometry data of the isolated impurity.[1]

Q5: What are the recommended methods for purifying the final product?

A5: Recrystallization is a common and often highly effective method for purifying this compound.[1][2] Suitable solvents for recrystallization include ethyl acetate and mixtures containing THF, hexane, methanol, and water.[2][5] For impurities that are difficult to remove by recrystallization, column chromatography on silica gel is a viable alternative.[1]

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from different published synthetic methods for this compound, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis via Bromination of Ethyl 3-ethoxyacrylate

ParameterMethod 1
Starting Material Ethyl 3-ethoxyacrylate
Reagents N-bromosuccinimide (NBS), Thiourea
Solvent Dioxane/Water (1:1)[1][6]
Temperature -10°C (bromination), 80°C (cyclization)[1][6]
Reaction Time 1 hour (bromination), 1 hour (cyclization)[1][6]
Yield 70%[6]

Table 2: One-pot Synthesis using Nano-copper Catalyst

ParameterMethod 2
Starting Material Ethyl 3-ethoxyacrylate
Reagents Urea (B33335), Potassium sulfide (B99878), Nano-copper powder[6]
Solvent Tetrahydrofuran (THF)/Water (6:1)[6]
Temperature 55°C[6]
Reaction Time 1.5 hours[6]
Yield 95.7%[6]

Table 3: Synthesis from Ethyl 2-chloroacetoacetate

ParameterMethod 3
Starting Material Ethyl 2-chloroacetoacetate
Reagents Thiourea, Sodium carbonate[4]
Solvent Ethanol (B145695)/Ethyl acetate[4][7]
Temperature 40-55°C (addition), 60-70°C (heating)[4][7]
Reaction Time 5-5.5 hours[7]
Yield >98%[7]

Experimental Protocols

Below are detailed methodologies for two common synthetic routes.

Protocol 1: Synthesis via Bromination of Ethyl 3-ethoxyacrylate [6]

  • Dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a mixture of water and dioxane (1:1, 100 mL).

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) to the cooled solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add thiourea (7.6 g, 0.1 mol) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the solution to room temperature.

  • Add ammonia (B1221849) (20 mL) to the cooled solution, which will result in the formation of a paste.

  • Stir the resulting paste at room temperature for 10 minutes.

  • Filter the solid product.

  • Wash the filter cake with water and dry it under a vacuum to obtain this compound.

Protocol 2: One-pot Synthesis using a Nano-copper Catalyst [6]

  • Under a nitrogen atmosphere, combine Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol), urea (12 g, 200 mmol), potassium sulfide (33.1 g, 300 mmol), and nano-copper powder (1.4 g) in a reaction vessel.

  • Add a solvent mixture of THF and water (6:1 by volume, 100 ml).

  • Heat the reaction mixture to 55 °C and maintain for 1.5 hours with stirring.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the product with dichloromethane.

  • Concentrate the combined organic phases.

  • Wash the crude product.

  • Recrystallize the product from ethanol to yield pure this compound.

Visualizations

The following diagrams illustrate the workflows for the described synthetic protocols and troubleshooting logic.

G cluster_workflow1 Protocol 1: Bromination-Cyclization Workflow start1 Dissolve Ethyl 3-ethoxyacrylate in Dioxane/Water bromination Add NBS at -10°C start1->bromination stir1 Stir at RT for 1h bromination->stir1 add_thiourea Add Thiourea stir1->add_thiourea cyclization Heat to 80°C for 1h add_thiourea->cyclization cool1 Cool to RT cyclization->cool1 quench Add Ammonia cool1->quench filter1 Filter and Wash quench->filter1 product1 This compound filter1->product1

Caption: Workflow for the synthesis via bromination-cyclization.

G cluster_workflow2 Protocol 2: Nano-copper Catalyzed One-Pot Workflow start2 Combine Reactants and Catalyst in THF/Water react Heat to 55°C for 1.5h start2->react cool2 Cool to RT react->cool2 workup Pour into Ice Water and Extract cool2->workup purify Concentrate, Wash, and Recrystallize workup->purify product2 This compound purify->product2

Caption: Workflow for the nano-copper catalyzed one-pot synthesis.

G cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_side_products Check for Side Products (TLC, NMR) low_yield->check_side_products check_completion Check Reaction Completion (TLC) low_yield->check_completion review_workup Review Work-up Procedure low_yield->review_workup side_products_present Side Products Present check_side_products->side_products_present incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction workup_loss Potential Work-up Loss review_workup->workup_loss optimize_ph Optimize pH (Neutral/Slightly Basic) side_products_present->optimize_ph extend_time_temp Extend Reaction Time or Increase Temperature incomplete_reaction->extend_time_temp improve_extraction Improve Extraction (e.g., add NaCl) workup_loss->improve_extraction

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Ethyl 2-aminothiazole-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-aminothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here are common causes and troubleshooting steps:

  • Side Reactions: The Hantzsch thiazole (B1198619) synthesis can be prone to side reactions. Under acidic conditions, for instance, the formation of 2-imino-2,3-dihydrothiazoles can occur, which are regioisomers of the desired product.[1][2]

    • Solution: Maintain a neutral to slightly basic pH to favor the formation of the 2-aminothiazole.[1] The use of a non-nucleophilic base like triethylamine (B128534) can be beneficial.[1]

  • Reagent Purity: The purity of your starting materials, particularly the α-haloketone and thiourea (B124793), is crucial. Impurities can lead to unwanted side reactions and a lower yield.[3]

    • Solution: Use high-purity reagents. If necessary, consider recrystallizing or distilling the starting materials before use.[3]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction is sluggish, you might need to increase the temperature or extend the reaction time.[1]

  • Product Loss During Workup: The desired product might be lost during the extraction and purification steps. This compound has some solubility in the aqueous phase.[1]

    • Solution: To minimize solubility in the aqueous layer during extraction, saturate it with sodium chloride (NaCl). Additionally, perform multiple extractions with a suitable organic solvent to maximize the recovery of your product.[1]

Q2: My final product contains significant impurities. How can I improve its purity?

A2: The presence of impurities is a common issue. Here’s how to address it:

  • Unreacted Starting Materials: Incomplete reactions are a primary source of impurities.[1]

    • Solution: As mentioned previously, monitor the reaction with TLC until the starting material is fully consumed.[1] Adjusting reaction time or temperature may be necessary.

  • Byproduct Formation: Besides regioisomers, other byproducts can form. For example, using an excess of thiourea relative to the α-halocarbonyl precursor can lead to disulfide byproducts.[4]

    • Solution: Carefully control the stoichiometry of your reactants. A slight excess of the α-halocarbonyl compound may be preferable in some cases. For purification, column chromatography can be effective.[3] Recrystallization from a suitable solvent, such as ethanol (B145695), is also a common and effective purification method.[4][5]

  • Catalyst Residue: If a heterogeneous catalyst is used, it may not be fully removed during filtration.

    • Solution: Ensure thorough filtration. Some protocols suggest dissolving the product in a solvent like acetone (B3395972) after the initial filtration to remove any remaining catalyst before evaporating the solvent.[3]

Q3: The reaction is proceeding very slowly or not at all. What could be the issue?

A3: A stalled or slow reaction can be frustrating. Consider the following:

  • Inactive Catalyst: If you are using a catalyst, it may have lost its activity.[3]

    • Solution: Use a fresh batch of catalyst or regenerate the catalyst if possible. For instance, silica-supported tungstosilisic acid can often be recovered and reused.[3]

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: While some modern methods operate at milder temperatures, the classical Hantzsch synthesis often requires heating. Refluxing the reaction mixture is a common practice.[1] Temperatures around 55°C to 80°C are frequently cited.[4][5][6]

  • Alternative Energy Sources: Conventional heating might not be efficient enough.

    • Solution: Consider alternative methods like microwave-assisted synthesis or ultrasonic irradiation, which have been shown to significantly reduce reaction times and, in some cases, improve yields.[3][7]

Below is a troubleshooting workflow to help diagnose and resolve common issues.

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurities Product Impurities issue->impurities Yes (Alternate Path) slow_reaction Slow/No Reaction issue->slow_reaction Yes (Another Path) success Successful Synthesis issue->success No check_ph Check pH (Neutral/Slightly Basic?) low_yield->check_ph monitor_reaction Monitor Reaction (TLC/LC-MS) impurities->monitor_reaction check_catalyst Check Catalyst Activity slow_reaction->check_catalyst check_ph->low_yield No, Adjust pH check_reagents Verify Reagent Purity check_ph->check_reagents Yes check_reagents->low_yield No, Purify Reagents check_workup Optimize Workup (Saturate aqueous layer?) check_reagents->check_workup Yes check_workup->low_yield No, Improve Workup check_workup->success Yes check_stoichiometry Check Stoichiometry monitor_reaction->check_stoichiometry Reaction Incomplete purify Purify Product (Column Chromatography/ Recrystallization) monitor_reaction->purify Reaction Complete check_stoichiometry->impurities Adjust Stoichiometry purify->success check_catalyst->slow_reaction Inactive, Replace check_temp Increase Temperature? check_catalyst->check_temp Active check_temp->success Reaction Proceeds alt_energy Consider Alternative Energy (Microwave/Ultrasound) check_temp->alt_energy No Improvement alt_energy->success

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction. It begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of a thioamide on the α-carbon of an α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is dehydration, which leads to the formation of the aromatic thiazole ring.[3]

Q2: What are some effective catalysts for synthesizing this compound?

A2: Several catalysts have been shown to be effective in improving reaction rates and yields.

  • Nano-copper powder: This heterogeneous catalyst has demonstrated high efficiency in a one-pot synthesis, leading to excellent yields (around 95.7%) under relatively mild conditions (55°C).[4][5] It enhances reaction kinetics and helps to suppress the formation of side products.[4]

  • Silica-supported tungstosilisic acid (SiW.SiO₂): This is another reusable catalyst that has been reported to give high yields (79-90%).[3]

  • Iodine: In some variations of the Hantzsch synthesis, iodine can be used as an oxidant in a one-pot reaction involving thiourea and methylcarbonyls.[3]

Q3: Are there greener or more environmentally friendly approaches to this synthesis?

A3: Yes, there has been a focus on developing more sustainable methods. These include:

  • Green Solvents: Using water, polyethylene (B3416737) glycol (PEG), or even solvent-free conditions can make the synthesis more environmentally friendly.[3]

  • Reusable Catalysts: The use of recyclable catalysts like silica-supported tungstosilisic acid contributes to a greener process.[3]

  • Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, which often leads to energy savings.[3][7]

Q4: How does pH affect the outcome of the reaction?

A4: The pH of the reaction medium is a critical parameter. A neutral to slightly basic medium is generally preferred to avoid the formation of the 2-imino-2,3-dihydrothiazole regioisomer, which can become a significant byproduct under acidic conditions.[1][2]

Catalyst Performance Data

The choice of catalyst can significantly impact the yield and reaction conditions. The table below summarizes the performance of different catalysts reported in the literature for similar thiazole syntheses.

CatalystStarting MaterialsSolvent(s)Temperature (°C)Time (hours)Yield (%)Reference
Nano-copper powder (10% w/w)Ethyl 3-ethoxyacrylate, Urea (B33335), Potassium sulfide (B99878)THF/Water (6:1)551.595.7[4][5]
Silica-supported tungstosilisic acid (15 mol%)3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, ThioureaEthanol/Water (1:1)65 (Reflux)2 - 3.579-90[3]
None (NBS mediated)Ethyl 3-ethoxyacrylate, ThioureaWater/Dioxane (1:1)80170[5][6]

Key Experimental Protocols

Below are detailed protocols for the synthesis of this compound based on reported methods.

Protocol 1: Nano-Copper Catalyzed One-Pot Synthesis [4][5]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol), urea (12 g, 200 mmol), and potassium sulfide (33.1 g, 300 mmol).

  • Solvent and Catalyst Addition: Add 100 mL of a 6:1 (by volume) mixture of tetrahydrofuran (B95107) (THF) and water. Then, add nano-copper powder (1.4 g, 10% w/w relative to ethyl 3-ethoxyacrylate).

  • Reaction: Heat the mixture to 55°C and stir for 1.5 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Purification: Concentrate the combined organic phases. The crude product can be further purified by recrystallization from ethanol to yield pale brown crystals.

Protocol 2: N-Bromosuccinimide (NBS) Mediated Synthesis [5][6]

  • Bromination: In a flask, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL). Cool the solution to -10°C.

  • NBS Addition: Slowly add N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) to the cooled solution.

  • Stirring: Stir the reaction mixture at room temperature for 1 hour.

  • Thiazole Ring Formation: Add thiourea (7.6 g, 0.1 mol) to the mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 1 hour.

  • Workup and Isolation: After cooling the solution to room temperature, quench the reaction by adding ammonia (B1221849) (20 mL). A paste will form.

  • Filtration and Drying: Stir the resulting paste at room temperature for 10 minutes, then filter the solid product. Wash the filter cake with water and dry it under a vacuum.

The following diagram illustrates the general workflow for the NBS-mediated synthesis.

G General Workflow for NBS-Mediated Synthesis cluster_bromination Step 1: Bromination cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Workup & Isolation A Dissolve Ethyl 3-ethoxyacrylate in Water/Dioxane B Cool to -10°C A->B C Slowly Add NBS B->C D Stir at Room Temperature for 1 hour C->D E Add Thiourea D->E F Heat to 80°C for 1 hour E->F G Cool to Room Temperature F->G H Quench with Ammonia G->H I Filter Solid Product H->I J Wash with Water & Dry I->J

Caption: A workflow diagram for the NBS-mediated synthesis protocol.

References

How to avoid byproduct formation in Ethyl 2-aminothiazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 2-aminothiazole-5-carboxylate. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the synthesis of this compound, focusing on the widely used Hantzsch thiazole (B1198619) synthesis and its modifications.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of byproducts. 3. Suboptimal reaction temperature. 4. Product loss during workup.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Implement strategies to minimize byproduct formation as detailed below. 3. Optimize the reaction temperature; for the reaction of an α-halocarbonyl with thiourea (B124793), heating to around 80°C is common.[1] 4. If the product has some water solubility, saturate the aqueous layer with NaCl during extraction to reduce losses.
Presence of a Major Impurity 1. Regioisomer Formation: Formation of the undesired 2-imino-2,3-dihydrothiazole regioisomer. This is a common byproduct, especially under acidic conditions. 2. Unreacted Starting Materials: The reaction has not gone to completion.1. pH Control: Maintain a neutral to slightly basic pH throughout the reaction. The use of a non-nucleophilic base like sodium carbonate can be beneficial.[2] Acidic conditions are known to favor the formation of the 2-imino-2,3-dihydrothiazole isomer. 2. Stoichiometry and Monitoring: Ensure the use of appropriate stoichiometry (a slight excess of thiourea is often recommended) and monitor the reaction for the disappearance of the limiting reagent.
Formation of Disulfide Byproducts Oxidation of thiourea or thiol intermediates.Stoichiometric Control: Increasing the molar equivalent of thiourea to 2.5-3.0 relative to the α-halocarbonyl starting material can effectively minimize the formation of disulfide byproducts.[2]
Thermal Degradation of Product Prolonged heating at high temperatures can lead to the degradation of the desired product.Microwave-Assisted Synthesis: Consider using microwave irradiation (e.g., 300 W, 100°C) to significantly reduce reaction times from hours to minutes, thereby minimizing thermal degradation and potentially increasing yields.
Difficulty in Product Purification The product may be difficult to crystallize or may co-crystallize with impurities.Recrystallization: Use a suitable solvent system for recrystallization. Ethanol or a mixture of THF and hexane (B92381) are often effective.[3] If the solution is colored, treatment with activated charcoal before cooling can help remove colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most common method is a variation of the Hantzsch thiazole synthesis. Typical starting materials include:

  • An α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate or an α-bromo intermediate generated in situ from ethyl 3-ethoxyacrylate and N-bromosuccinimide (NBS).[2][5]

  • A thioamide, most commonly thiourea.[2][5]

Q2: How can I identify the common byproducts in my reaction mixture?

The primary byproducts can be identified using standard analytical techniques:

  • 2-imino-2,3-dihydrothiazole regioisomer: This can be distinguished from the desired 2-aminothiazole (B372263) product by careful analysis of 1H NMR spectra, as the chemical shifts of the thiazole ring protons will differ.

  • Disulfide byproducts: These can be detected by mass spectrometry, which will show a molecular ion corresponding to the dimerized species.

Q3: What is the optimal pH for the reaction to avoid the 2-imino-2,3-dihydrothiazole byproduct?

A neutral to slightly basic pH is generally recommended. Acidic conditions promote the formation of the undesired regioisomer. The use of a mild base like sodium carbonate can help maintain the appropriate pH.[2]

Q4: Can I use a one-pot procedure for this synthesis?

Yes, one-pot procedures are efficient for this synthesis. For example, the α-bromination of ethyl 3-ethoxyacrylate using NBS can be performed, followed by the direct addition of thiourea to the reaction mixture to induce cyclization without isolating the bromo-intermediate.[5] A nano-copper catalyzed one-pot synthesis from ethyl 3-ethoxyacrylate, urea, and potassium sulfide (B99878) has also been reported to give high yields.[1][2]

Q5: What are the recommended purification methods for this compound?

The most common purification method is recrystallization.[4] Effective solvent systems include:

  • Ethanol

  • A mixture of Tetrahydrofuran (THF) and Hexane[3]

  • A mixture of Methanol and Water[3]

For persistent impurities, column chromatography on silica (B1680970) gel may be employed.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield and Purity

Starting MaterialsCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
Ethyl 3-ethoxyacrylate, Thiourea, NBS-Dioxane/Water (1:1)80170Not Specified[1]
Ethyl 3-ethoxyacrylate, Urea, Potassium SulfideNano-copper powderTHF/Water (6:1)551.595.799.34[1][2]
Ethyl acetoacetate, Thiourea, NBS-Water/THF80272Not Specified[6]
Ethyl 2-chloroacetoacetate, ThioureaSodium CarbonateEthanol/Ethyl Acetate40-55Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis from Ethyl 3-ethoxyacrylate

This protocol is adapted from a high-yield, one-pot procedure.

Materials:

  • Ethyl 3-ethoxyacrylate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

  • Ammonia (B1221849) solution

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Add thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add ammonia solution to the mixture until a paste is formed.

  • Stir the resulting paste at room temperature for 10 minutes.

  • Filter the solid product, wash it with water, and dry it under a vacuum to obtain this compound.[1]

Visualizations

Byproduct_Formation_Pathway cluster_main Main Synthetic Pathway cluster_byproduct Byproduct Formation Pathways Start α-Halocarbonyl + Thiourea Intermediate Thiouronium Intermediate Start->Intermediate Nucleophilic Attack Disulfide Disulfide Byproducts Start->Disulfide Oxidation / Incorrect Stoichiometry Product This compound Intermediate->Product Cyclization & Dehydration (Neutral/Slightly Basic pH) Regioisomer 2-Imino-2,3-dihydrothiazole Intermediate->Regioisomer Cyclization (Acidic pH)

Caption: Synthetic pathway for this compound and the formation of major byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Byproduct(s) via NMR, LC-MS Start->Identify_Byproduct Check_pH Is the reaction pH acidic? Identify_Byproduct->Check_pH Regioisomer detected Check_Stoichiometry Is there an excess of the α-halocarbonyl? Identify_Byproduct->Check_Stoichiometry Disulfide detected Check_Reaction_Time Is the reaction incomplete? Identify_Byproduct->Check_Reaction_Time Unreacted starting material Adjust_pH Maintain neutral to slightly basic pH (e.g., use Sodium Carbonate) Check_pH->Adjust_pH Yes Check_pH->Check_Stoichiometry No Purify Purify by Recrystallization Adjust_pH->Purify Adjust_Stoichiometry Use an excess of Thiourea (2.5-3.0 eq.) Check_Stoichiometry->Adjust_Stoichiometry Yes Check_Stoichiometry->Check_Reaction_Time No Adjust_Stoichiometry->Purify Optimize_Time_Temp Increase reaction time or consider microwave synthesis Check_Reaction_Time->Optimize_Time_Temp Yes Check_Reaction_Time->Purify No Optimize_Time_Temp->Purify

References

Technical Support Center: Purifying Ethyl 2-aminothiazole-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-aminothiazole-5-carboxylate. The following sections offer detailed protocols and solutions to common challenges encountered during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent is critical for successful recrystallization. This compound is generally soluble in polar solvents.[1] Based on documented procedures and general principles, the following solvents and solvent systems are recommended:

  • Single Solvents: Ethanol (B145695) and ethyl acetate (B1210297) are commonly used.[2][3]

  • Mixed Solvents: For instances where the compound is too soluble in a particular solvent at room temperature, a mixed-solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble, and a "poor"solvent in which it is much less soluble. A common example is an ethanol/water mixture.[4]

  • Other Potential Solvents: A broader range of solvents that can be tested includes C1-C6 alcohols (like methanol), C4-C8 esters, C4-C8 ethers (like THF), C5-C8 alkanes (like hexane), and C6-C9 alkylaromatics.[5]

The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or cold temperatures.[4]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often occurs if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly.[4] To resolve this:

  • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to further slow this process. Once at room temperature, you can then proceed to cool it in an ice bath.[4]

  • Re-evaluate Your Solvent: Consider choosing a solvent with a lower boiling point.[4]

  • Use a Mixed-Solvent System: If using a single solvent, try dissolving the compound in a minimal amount of a "good" hot solvent and then adding a "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[4]

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: The most common reason for crystallization failure is using too much solvent, which keeps the compound dissolved even at low temperatures.[4] Here are some troubleshooting steps:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once you observe crystal formation or cloudiness, add a very small amount of solvent back until the solution is clear at boiling point, then allow it to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystallization.

Q4: The recrystallized product is still impure. What are the next steps?

A4: If impurities are still present after one round of recrystallization, consider the following:

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Use of Activated Charcoal: If you have colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield.[4]

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Weight~172.21 g/mol [1]
Melting Point152-155 °C[6]
159-163 °C
157.0-166.0 °C[7]
AppearancePale brown solid[6]
Crystals or powder[7]
SolubilitySoluble in polar solvents like ethanol and water.[1]
Insoluble in water.[8]
Storage Temperature2-8°C[8]

Table 2: Reported Recrystallization Yields and Purity

Recrystallization SolventYieldPuritySource(s)
Ethanol95.7%99.34%[2]
Not specified70%Not specified[8]
Ethyl Acetate (for a related compound)72.0%Not specified[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling, for example, using a hot plate. Continue adding small portions of hot ethanol until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization during this step.[4]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., with Ethanol/Water)

  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.[4]

  • Addition of "Poor" Solvent: While stirring, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.[4]

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.[4]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the mixed-solvent system (in the same ratio) for washing.[4]

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve oiling_out Does it 'Oil Out'? dissolve->oiling_out cool Cool Solution Slowly crystals_form Do Crystals Form? cool->crystals_form collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes too_much_solvent Troubleshoot: - Boil off some solvent - Induce crystallization (scratch/seed) crystals_form->too_much_solvent No oiling_out->cool No slow_cooling Troubleshoot: - Reheat and cool slower - Use lower boiling  point solvent - Use mixed solvents oiling_out->slow_cooling Yes check_purity Check Purity (e.g., Melting Point) collect_crystals->check_purity is_pure Is Product Pure? check_purity->is_pure end End is_pure->end Yes repeat_recrystallization Troubleshoot: - Repeat recrystallization - Use activated charcoal  for colored impurities is_pure->repeat_recrystallization No too_much_solvent->cool slow_cooling->dissolve repeat_recrystallization->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

Purity Analysis of Ethyl 2-aminothiazole-5-carboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-aminothiazole-5-carboxylate is a key building block in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) stands as the premier method for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities that may arise during synthesis or degradation. This guide will delve into a proposed HPLC method and compare its performance with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A robust Reversed-Phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This technique offers excellent precision and accuracy for quantification.

Experimental Protocol: Proposed RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar impurities.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) is suggested. The gradient can be optimized to achieve the best separation of all potential impurities. A typical gradient might be:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, likely around its λmax for maximum sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.

Potential Impurities

During the synthesis of this compound, several impurities could be present, including unreacted starting materials (e.g., ethyl 3-ethoxyacrylate, thiourea), reaction by-products from incomplete cyclization, and side-reaction products.[1] The proposed HPLC method is designed to separate these and other potential degradation products.

Comparison of Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods. The following table compares HPLC with other relevant analytical techniques for the analysis of this compound.

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.High resolution for separating structurally similar impurities.[1] Excellent quantitative accuracy and precision. Amenable to automation.May not identify unknown impurities without reference standards.Routine purity testing, quantification of known impurities, and stability studies.
Quantitative NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[2][3][4][5]Provides structural information about impurities. A primary ratio method that does not require a reference standard of the analyte itself.[6] Non-destructive.[6]Lower sensitivity compared to HPLC. Can be complex to interpret if signals overlap.[6] Higher instrumentation cost.Absolute purity determination of the main component and structural elucidation of impurities.
Thin-Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material by a mobile phase moving through capillary action.Simple, rapid, and cost-effective for qualitative analysis.[7] Can be used to quickly screen for the presence of impurities.Lower resolution and sensitivity compared to HPLC. Primarily qualitative or semi-quantitative.Rapid screening of reaction progress and preliminary purity checks.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.High sensitivity and specificity for volatile impurities. Provides structural information from fragmentation patterns.[8][9]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. Derivatization can add complexity to the analysis.Analysis of volatile organic impurities, such as residual solvents from the synthesis process.

Detailed Methodologies for Alternative Techniques

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, and the weights of the sample and the internal standard.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate). The exact ratio should be determined experimentally to achieve good separation (an Rf value of 0.25-0.35 for the main spot is often targeted for good resolution).[7]

  • Sample Application: Dissolve the sample in a volatile solvent and spot a small amount onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm). For certain thiazole (B1198619) derivatives, specific spray reagents can be used for visualization.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Instrumentation: A GC-MS system.

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Sample Preparation: A headspace analysis is typically used for residual solvents. The solid sample is placed in a vial, heated, and the vapor is injected into the GC.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all volatile components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a range appropriate for common organic solvents (e.g., m/z 35-300).

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection Start Purity Analysis Required IsQuant Quantitative Analysis? Start->IsQuant IsVolatile Volatile Impurities? Start->IsVolatile HPLC HPLC-UV IsQuant->HPLC Yes TLC TLC IsQuant->TLC No (Screening) IsStructure Structural Info Needed? IsVolatile->IsStructure No GCMS GC-MS IsVolatile->GCMS Yes IsStructure->HPLC No qNMR qNMR IsStructure->qNMR Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity analysis of this compound is most robustly performed using RP-HPLC due to its high resolution, sensitivity, and quantitative accuracy. However, for a comprehensive understanding of the impurity profile, orthogonal techniques are invaluable. Quantitative NMR provides absolute purity and structural information, TLC offers a rapid screening tool, and GC-MS is essential for detecting volatile impurities. The choice of method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity characterization.

References

Comparing different synthetic routes to Ethyl 2-aminothiazole-5-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminothiazole-5-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably as a key building block for the anticancer drug Dasatinib. The efficient and scalable synthesis of this heterocyclic compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through variations of the Hantzsch thiazole (B1198619) synthesis. The three routes compared here differ in their starting materials and reaction conditions, leading to variations in yield, reaction time, and overall efficiency.

ParameterRoute 1: From Ethyl 3-ethoxyacrylateRoute 2: From Ethyl α-haloacetoacetateRoute 3: One-Pot from Ethyl acetoacetate (B1235776)
Starting Materials Ethyl 3-ethoxyacrylate, N-Bromosuccinimide (NBS), Thiourea (B124793)Ethyl 2-chloroacetoacetate or Ethyl bromopyruvate, ThioureaEthyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea
Key Steps 1. Bromination2. Cyclization1. Cyclization1. Bromination2. In-situ Cyclization
Reported Yield 70% (Standard)[1]; 95.7% (Catalyzed)[1]>98% (chloro-derivative)[2]; 99-100% (bromo-derivative)[3]72%[4][5]
Reaction Time 2.5 hours[1][6]5-5.5 hours (chloro-derivative)[2]; 1 hour (bromo-derivative)[3]4 hours[4]
Reaction Temperature -10°C to 80°C[1][6]40°C to 70°C (chloro-derivative)[2]; 70°C (bromo-derivative)[3]0°C to 80°C[4]
Solvents Dioxane/Water[1][6]Ethanol[2][3]Water/Tetrahydrofuran[4]
Advantages High yield achievable with catalysis.High to excellent yields, readily available starting materials."One-pot" procedure simplifies the process.
Disadvantages Two distinct reaction stages, use of dioxane.Longer reaction time for the chloro-derivative.Moderate yield compared to other routes.

Experimental Protocols

Route 1: Synthesis from Ethyl 3-ethoxyacrylate

This two-step procedure involves the bromination of ethyl 3-ethoxyacrylate followed by cyclization with thiourea.

Step 1: Bromination of Ethyl 3-ethoxyacrylate To a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of dioxane and water (100 mL) at -10°C, N-bromosuccinimide (19.6 g, 0.11 mol) is slowly added.[1] The reaction mixture is then stirred at room temperature for 1 hour.[1]

Step 2: Cyclization with Thiourea Thiourea (7.6 g, 0.1 mol) is added to the reaction mixture, which is then heated to 80°C and maintained at this temperature for 1 hour.[1] Upon completion, the solution is cooled to room temperature, and ammonia (B1221849) (20 mL) is added.[1] The resulting paste is stirred for 10 minutes and then filtered. The filter cake is washed with water and dried under vacuum to yield this compound.[1]

A catalyzed variation of this route, employing urea, potassium sulfide, and a nano-copper powder catalyst in a tetrahydrofuran (B95107)/water solvent system at 55°C for 1.5 hours, has been reported to achieve a yield of 95.7%.[1]

Route 2: Hantzsch-type Synthesis from Ethyl α-haloacetoacetate

This classical approach involves the direct condensation of an ethyl α-haloacetoacetate with thiourea.

Using Ethyl 2-chloroacetoacetate: An ethyl acetate (B1210297) solution (10-35% mass fraction in ethanol) is prepared, and thiourea and a catalytic amount of sodium carbonate are added.[2] The mixture is heated to 40-55°C, and ethyl 2-chloroacetoacetate is added dropwise.[2] After the addition is complete, the temperature is raised to 60-70°C for 5-5.5 hours.[2] The solvent is mostly removed by distillation, the mixture is cooled and filtered. The filtrate is added to water, and the pH is adjusted to 9-10 with caustic soda.[2] The resulting precipitate is filtered and dried to give the product with a reported yield of over 98%.[2]

Using Ethyl bromopyruvate: A mixture of ethyl bromopyruvate (1 mmol) and thiourea (1.2 mmol) in ethanol (B145695) (2 mL) is stirred at 70°C for 1 hour.[3] After the reaction, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to afford Ethyl 2-aminothiazole-4-carboxylate (an isomer of the target compound, please note the regiochemistry may differ based on the starting materials) in nearly quantitative yield.[3]

Route 3: One-Pot Synthesis from Ethyl acetoacetate

This streamlined method combines the bromination and cyclization steps in a single reaction vessel.

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and tetrahydrofuran (20.0 mL) at a temperature below 0°C, N-bromosuccinimide (10.5 g, 0.06 mol) is added.[4] The reaction mixture is stirred at room temperature for 2 hours.[4] Following this, thiourea (3.80 g, 0.05 mol) is added, and the mixture is heated to 80°C for 2 hours.[4] After cooling, the mixture is filtered, and aqueous ammonia is added to the filtrate to precipitate the product. The precipitate is then filtered, washed, and dried to yield Ethyl 2-amino-4-methylthiazole-5-carboxylate (a methylated analog of the target compound) with a reported yield of 72%.[4][5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route1 cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Ethyl 3-ethoxyacrylate Ethyl 3-ethoxyacrylate Bromination Bromination Ethyl 3-ethoxyacrylate->Bromination Thiourea Thiourea Cyclization Cyclization Thiourea->Cyclization NBS N-Bromosuccinimide NBS->Bromination Bromination->Cyclization Product This compound Cyclization->Product

Caption: Synthetic pathway for Route 1.

Route2 cluster_start Starting Materials cluster_process Reaction Step cluster_end Product Haloester Ethyl α-haloacetoacetate Cyclization Cyclization Haloester->Cyclization Thiourea Thiourea Thiourea->Cyclization Product This compound Cyclization->Product

Caption: Synthetic pathway for Route 2.

Route3 cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product Ethyl acetoacetate Ethyl acetoacetate OnePot Bromination & In-situ Cyclization Ethyl acetoacetate->OnePot NBS N-Bromosuccinimide NBS->OnePot Thiourea Thiourea Thiourea->OnePot Product This compound OnePot->Product

Caption: Synthetic pathway for Route 3.

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific requirements of the synthesis, including scale, desired purity, and cost-effectiveness. The Hantzsch-type synthesis from ethyl α-haloacetoacetates (Route 2) offers very high yields and utilizes readily available starting materials. The route starting from ethyl 3-ethoxyacrylate (Route 1) can also provide excellent yields, particularly with the use of a catalyst, but involves a two-step process. The one-pot synthesis from ethyl acetoacetate (Route 3) presents a simplified procedure, although with a comparatively moderate yield. Researchers and process chemists should consider these factors when selecting a method for the preparation of this important pharmaceutical intermediate.

References

A Comparative Analysis of the Biological Activity of Ethyl 2-aminothiazole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminothiazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its inherent thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological properties.[2][3] This guide provides a comparative overview of the biological activity of this compound and its structurally related analogs, with a focus on their anticancer and antimicrobial potential. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in drug discovery and development.

Anticancer Activity: A Comparative Overview

Derivatives of this compound have demonstrated significant potential as anticancer agents.[3][4] The structural modifications of the parent compound have led to analogs with enhanced potency and selectivity against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected analogs of this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Dasatinib Analog (6d) N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)Comparable to Dasatinib[5]
MCF-7 (Breast)20.2[5]
HT-29 (Colon)21.6[5]
Thiazole-5-carboxamide Derivative (4c) 2-(4-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamideMCF-7 (Breast)2.57 ± 0.16[6]
HepG2 (Liver)7.26 ± 0.44[6]
Triazole-Thiazole Hybrid (3) Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylateMCF-7 (Breast)20.6 ± 0.3[7]
Thiourea Derivative (88) 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[8]

Antimicrobial Activity: A Comparative Overview

The 2-aminothiazole (B372263) core is a well-established pharmacophore in the development of antimicrobial agents.[9] Analogs of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected analogs, indicating the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Thiazole-Pyrazoline Hybrid N/A (Structure described in reference)Staphylococcus aureus250[10]
Pseudomonas aeruginosa375[10]
Escherichia coli375[10]
Oxazole Isostere (6b) N/A (Structure described in reference)Mycobacterium tuberculosis H37Ra3.13[11]
Thiazole Derivative (44c) N/A (Structure described in reference)Gram-positive & Gram-negative bacteriaHigher activity than analogs 44a-b[12]
Thiazole-Schiff Base (2a) Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylateStaphylococcus epidermidis250[10]
Thiazole-Schiff Base (2b) N/A (Structure described in reference)Pseudomonas aeruginosa375[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[13]

  • Compound Treatment: The test compounds are serially diluted in the growth medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included. The plates are incubated for 48-72 hours.[13]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[13]

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control.[13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Visualizing Key Concepts

General Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for identifying and characterizing potential anticancer agents.

anticancer_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Compound_Library Compound Library (Thiazole Analogs) Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Assays Detailed In Vitro Assays (e.g., Apoptosis, Cell Cycle) Lead_Optimization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Clinical_Trials Clinical_Trials Toxicity_Assessment->Clinical_Trials Candidate Selection

Caption: A simplified workflow for anticancer drug discovery.

Signaling Pathway Inhibition by Thiazole Derivatives

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->Akt Inhibition Thiazole->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

A Comparative Guide to the In Vitro Biological Activity of Ethyl 2-aminothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, with derivatives of Ethyl 2-aminothiazole-5-carboxylate demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the in vitro performance of these derivatives across key therapeutic areas: oncology, infectious disease, and inflammation. The data presented is supported by detailed experimental protocols for the cited assays, offering a resource for researchers looking to evaluate novel thiazole compounds. While this compound is a crucial starting material, it is the subsequent derivatization that unlocks the potent biological activities explored herein.[1][2][3][4][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have shown significant potential as anticancer agents.[6] Their mechanism often involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.[7] The most common in vitro assay to determine cytotoxic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.

Comparative Anticancer Performance

The following table summarizes the in vitro cytotoxic activity of various derivatives against different cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth). A lower IC₅₀ value indicates greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
Thiazolyl-thiourea1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[3]--
Phenylamide2-Amino-thiazole-5-carboxylic acid phenylamide derivativesK563 (Leukemia)Good anti-proliferative effects reported[3]--
Thiazole-amino acid hybridThiazole-valine hybridA549 (Lung), HeLa (Cervical), MCF-7 (Breast)Stronger than 5-FU[8]5-Fluorouracil (5-FU)3.49 - 8.74[8]
Thiazole-amino acid hybrid2-pyridyl substituted at C-4A549, HeLa, MCF-73.68 - 8.51[8]5-Fluorouracil (5-FU)3.49 - 8.74[8]

Below is a generalized workflow for assessing the anticancer activity of these compounds.

Workflow for In Vitro Anticancer Assay cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Culture Cancer Cells (e.g., MCF-7, A549) Seed Seed Cells into 96-well Plates CellCulture->Seed CompoundPrep Prepare Stock Solutions of Thiazole Derivatives Treat Add Serial Dilutions of Compounds CompoundPrep->Treat Seed->Treat Incubate Incubate for 48-72h Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 4h AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot DetermineIC50 Determine IC50 Value Plot->DetermineIC50

General workflow for in vitro anticancer activity testing.

Antimicrobial Activity: Combating Pathogenic Microbes

Thiazole derivatives have demonstrated notable antibacterial and antifungal properties.[9][10] The standard method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Comparative Antimicrobial Performance

This table presents the MIC values for various this compound derivatives against common bacterial strains. A lower MIC value signifies more potent antimicrobial activity.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Schiff BaseEthyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylateStaphylococcus epidermidis (MDR)250[11]--
Schiff BaseEthyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylatePseudomonas aeruginosa (MDR)375[11]--
Schiff BaseSalicylaldehyde derivativeStaphylococcus aureus (MDR)250[11]--
Schiff BaseSalicylaldehyde derivativeEscherichia coli (MDR)375[11]--
ThioureidoAnalog 12fStaphylococcus aureusComparable to Ampicillin[9]Ampicillin-
ThioureidoAnalog 12fBacillus subtilisComparable to Gentamicin[9]Gentamicin-

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.

Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_incubation Assay Execution cluster_analysis Result Determination CompoundDilution Prepare Serial Dilutions of Test Compounds in Broth Dispense Dispense Dilutions into 96-well Plate CompoundDilution->Dispense InoculumPrep Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension InoculumPrep->Inoculate Dispense->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24h Controls->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe DetermineMIC Identify Lowest Concentration with No Visible Growth Observe->DetermineMIC

Workflow for determining the Minimum Inhibitory Concentration.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Certain 2-aminothiazole (B372263) derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are key enzymes in the prostaglandin (B15479496) synthesis pathway, which mediates inflammation. In vitro assays measure the ability of a compound to block the activity of these enzymes, often with a focus on selectivity for COX-2 to minimize gastrointestinal side effects associated with COX-1 inhibition.

Comparative COX Inhibition Performance

The table below shows the in vitro COX-1 and COX-2 inhibitory activities of representative thiazole derivatives, expressed as IC₅₀ values. The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates the preference for COX-2 inhibition; a higher SI is generally desirable.

Compound ClassDerivative ExampleCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference DrugReference Drug SI
Thiazolyl derivativeIsoxazole derivative1.00 - 6.340.09 - 0.713.03 - 16[12]Celecoxib8.68[2]
Thiazole carboxamideCompound 2a2.65[13]0.958[13]2.77[13]Celecoxib23.8[13]
Thiazole carboxamideCompound 2b0.239[13]0.191[13]1.25[13]Celecoxib23.8[13]

The signaling pathway for COX inhibition is depicted below.

COX Inhibition Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Phys Physiological Prostanoids (e.g., GI protection) PGH2->Prostanoids_Phys Prostanoids_Inflam Inflammatory Prostanoids (e.g., PGE2) PGH2->Prostanoids_Inflam Inflammation Inflammation Pain, Fever Prostanoids_Inflam->Inflammation Inhibitor Thiazole Derivative (COX-2 Selective Inhibitor) Inhibitor->COX2

References

A Comparative Guide to Ethyl 2-aminothiazole-5-carboxylate and Other Thiazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Ethyl 2-aminothiazole-5-carboxylate serves as a key intermediate in the synthesis of many such derivatives, exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. This guide provides an objective comparison of this compound and its derivatives with other thiazole compounds, supported by experimental data to inform research and development efforts.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid with the molecular formula C₆H₈N₂O₂S.[1] Its synthesis is most commonly achieved through the Hantzsch thiazole synthesis or variations thereof. One prevalent method involves the condensation of an α-halocarbonyl compound with a thioamide. A widely used laboratory and industrial-scale synthesis involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS), followed by cyclization with thiourea.[2][3]

Comparative Biological Activity

The 2-aminothiazole (B372263) moiety is considered a "privileged structure" in drug discovery due to its ability to interact with various biological targets.[2] Modifications on the thiazole ring, particularly at the 2-amino and 5-carboxylate positions, have led to the development of potent therapeutic agents.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the inhibition of protein kinases crucial for cancer cell proliferation and survival.[2][4] The anticancer drug Dasatinib, a multi-targeted kinase inhibitor, notably features a 2-aminothiazole core, underscoring the importance of this scaffold in oncology research.[4][5]

Studies on various derivatives of 2-aminothiazole-5-carboxylic acid have revealed potent antiproliferative activity against several cancer cell lines. The following table summarizes the in vitro anticancer activity of selected thiazole derivatives, including those structurally related to this compound.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives (IC₅₀ µM)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
DasatinibK562 (Leukemia)< 1[6][7]
MDA-MB-231 (Breast)< 1[6][7]
MCF-7 (Breast)< 1[6][7]
HT-29 (Colon)< 1[6][7]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562 (Leukemia)16.3[5]
MCF-7 (Breast)20.2[7]
HT-29 (Colon)21.6[7]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[8][9]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6[5]
Antimicrobial Activity

The thiazole nucleus is also a key component of many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[10][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The following table presents the minimum inhibitory concentration (MIC) values for several thiazole derivatives against various microorganisms.

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives (MIC µg/mL)

Compound/DerivativeS. aureusE. coliP. aeruginosaC. albicansA. nigerReference
2,5-dichloro thienyl-substituted thiazole with amino moiety6.25 - 12.56.25 - 12.56.25 - 12.5--[12]
2-phenylacetamido-thiazole derivative1.56 - 6.251.56 - 6.251.56 - 6.25--[12]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivative62.5 - 12562.5 - 12515.625 - 31.253.9 - 62.5-[13][14]
4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivative-100100200200[14]
2-phenyl-4-(4-hydroxyphenyl)-1,3-thiazole125 - 150125 - 150--125 - 150[15]
2-(4-hydroxyphenyl)-benzo[d]thiazole50 - 7550 - 75---[15]

Experimental Protocols

Synthesis of this compound[3]
  • Bromination: To a solution of ethyl 3-ethoxyacrylate (0.1 mol) in a 1:1 mixture of dioxane and water (100 mL) cooled to -10 °C, N-bromosuccinimide (0.11 mol) is added slowly.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Cyclization: Thiourea (0.1 mol) is added, and the mixture is heated to 80 °C for 1 hour.

  • After cooling to room temperature, ammonia (B1221849) solution (20 mL) is added.

  • The resulting precipitate is stirred for 10 minutes, filtered, washed with water, and dried under vacuum to yield this compound.

In Vitro Anticancer Screening: MTT Assay[16][17][18][19][20]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method[21][22][23][24][25]
  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Synthesis_Workflow A Ethyl 3-ethoxyacrylate C α-Bromo intermediate A->C Bromination B N-Bromosuccinimide (NBS) B->C E This compound C->E Cyclization D Thiourea D->E F Derivatization E->F G Biologically Active Thiazole Derivatives F->G

General synthetic workflow for biologically active thiazole derivatives.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor (Tyrosine Kinase) GF->GFR P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) GFR->P1 Phosphorylation Cascade Thiazole Thiazole Derivative Thiazole->GFR Inhibition TF Transcription Factors P1->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression

Simplified signaling pathway showing kinase inhibition by thiazole derivatives.

References

Unveiling the Anticancer Potential of Ethyl 2-aminothiazole-5-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Ethyl 2-aminothiazole-5-carboxylate derivatives in various cancer cell lines. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways to support further investigation and drug discovery efforts in this promising class of compounds.

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] Derivatives of this compound, in particular, have emerged as a focal point of research due to their potential to inhibit cancer cell proliferation and induce apoptosis.[4][5] This guide synthesizes findings from multiple studies to offer an objective comparison of their performance against various cancer cell lines.

Comparative Efficacy: A Quantitative Overview

The in vitro cytotoxic activity of this compound derivatives and related 2-aminothiazole compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key metric in these assessments. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various derivatives as reported in preclinical studies.

Compound/DerivativeCancer Cell LineIC50 (µM)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives
Compound 4MCF-7 (Breast)23.2[4]
Compound 4HepG2 (Liver)31.5[4]
Compound 24MCF-7 (Breast)35.8[4]
Compound 24HepG2 (Liver)49.9[4]
Compound 29MCF-7 (Breast)41.2[4]
Compound 29HepG2 (Liver)45.3[4]
Compound 30MCF-7 (Breast)47.6[4]
Compound 30HepG2 (Liver)43.1[4]
Compound 31MCF-7 (Breast)40.5[4]
Compound 31HepG2 (Liver)48.7[4]
2-Amino-thiazole-5-carboxylic acid phenylamide Derivatives
Compound 21K562 (Leukemia)16.3[2]
Compound 21MCF-7 (Breast)20.2[2]
Compound 21HT-29 (Colon)21.6[2]
Compound 21MDA-MB-231 (Breast)Inactive[2]
Dasatinib (Reference)K562 (Leukemia)11.08[2]
Dasatinib (Reference)MDA-MB-231, MCF-7, HT-29< 1[2]
Other 2-Aminothiazole Derivatives
Thiazole Derivative 5bMCF-7 (Breast)0.2 ± 0.01[6]
Thiazole Derivative 5kMDA-MB-468 (Breast)0.6 ± 0.04[6]
Thiazole Derivative 5gPC-12 (Pheochromocytoma)0.43 ± 0.06[6]
Thiazole Derivative 4cMCF-7 (Breast)2.57 ± 0.16[6]
Thiazole Derivative 4cHepG2 (Liver)7.26 ± 0.44[6]
Staurosporine (Reference)MCF-7 (Breast)6.77 ± 0.41[6]
Staurosporine (Reference)HepG2 (Liver)8.4 ± 0.51[6]
N-aryl-5-(benzo[d][4][7]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine C27HeLa (Cervical)2.07 ± 0.88[6]
N-aryl-5-(benzo[d][4][7]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine C27A549 (Lung)3.52 ± 0.49[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the efficacy of anticancer compounds.

Cell Viability Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.[6]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by the test compounds.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the test compounds for a specified time.

  • Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on the expression of key proteins involved in signaling pathways, such as apoptosis.

Objective: To determine the effect of test compounds on the expression levels of pro-apoptotic (e.g., cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration using the BCA assay.

  • Electrophoresis: Denature the protein lysates and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein levels.

Visualizing the Mechanisms of Action

The anticancer effects of this compound derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay (Cell Viability, IC50) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay western_blot Western Blot (Protein Expression) cell_culture->western_blot data_analysis IC50 Determination & Statistical Analysis mtt_assay->data_analysis pathway_analysis Signaling Pathway Elucidation apoptosis_assay->pathway_analysis western_blot->pathway_analysis conclusion Identification of Lead Compounds data_analysis->conclusion pathway_analysis->conclusion PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates TSC2 TSC2 Akt->TSC2 Inhibits mTORC1 mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Rheb Rheb-GTP TSC2->Rheb Inhibits Rheb->mTORC1 Activates Inhibitor This compound Derivative Inhibitor->PI3K Inhibits VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt->Angiogenesis Inhibitor Thiazole Derivative Inhibitor->VEGFR2 Inhibits Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to Ethyl 2-aminothiazole-5-carboxylate and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data for Ethyl 2-aminothiazole-5-carboxylate and its structurally related analogs. The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial and anticancer properties.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.

Physicochemical and Spectroscopic Data Comparison

PropertyThis compoundEthyl 2-amino-4-methylthiazole-5-carboxylate
Molecular Formula C₆H₈N₂O₂SC₇H₁₀N₂O₂S
Molecular Weight 172.21 g/mol 186.23 g/mol
Melting Point 159-163 °C178-179 °C
¹H NMR (CDCl₃, 400 MHz) Not availableδ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, NH ₂)[2]
¹³C NMR (CDCl₃, 100 MHz) Not availableδ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C )[2]
Mass Spectrum (m/z) Not available187 (M+H)⁺[2]
IR Spectrum (KBr, cm⁻¹) Not availableData for various derivatives show characteristic peaks for N-H, C=O, and C-N stretching.

Biological Activity: A Comparative Overview

This compound and its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.[3] The following tables summarize the in vitro efficacy of representative 2-aminothiazole derivatives against various cancer cell lines and microbial strains.

Anticancer Activity

The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC₅₀ (µM)
Dasatinib (a complex 2-aminothiazole derivative) K562 (Leukemia)0.011
Compound 21 (a 2-amino-thiazole-5-carboxylic acid phenylamide derivative) K563 (Leukemia)16.3[1]
Compound 9b (a bifunctional Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative) Broad spectrum over 29 of 60 NCI cell linesGrowth inhibition observed
Antimicrobial Activity

The data is presented as Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits visible growth of a microorganism.

Compound Derivative TypeMicroorganismMIC (µg/mL)
Thiazolyl-thiourea derivatives S. aureus4 - 16
Thiazolyl-thiourea derivatives S. epidermidis4 - 16
Piperazinyl derivatives Methicillin-resistant S. aureus4
Piperazinyl derivatives E. coli8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental to understanding and potentially replicating the presented findings.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This one-pot synthesis method is an efficient alternative to traditional two-step reactions.

  • To a mixture of ethyl acetoacetate (B1235776) (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Add thiourea (B124793) (3.80 g, 0.05 mol) to the mixture.

  • Heat the reaction mixture to 80°C for 2 hours.

  • After cooling, filter the mixture and wash the filter cake with water.

  • Recrystallize the solid from ethyl acetate (B1210297) and dry to yield the final product.[2]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

In Vitro Antimicrobial Activity (Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate with broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The biological activity of 2-aminothiazole derivatives is often attributed to their ability to inhibit protein kinases involved in cell signaling pathways crucial for cell proliferation and survival.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a significant role in regulating cell growth, differentiation, and survival.[4] Aberrant Src signaling is implicated in various cancers.

Src_Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Proliferation Cell Proliferation, Survival, Motility FAK->Proliferation STAT3->Proliferation Ras->Proliferation PI3K->Proliferation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Src

Caption: Src Kinase Signaling Pathway Inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5][6][7] Its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor 2-Aminothiazole Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: PI3K/Akt/mTOR Pathway Inhibition.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the synthesis and preclinical evaluation of novel 2-aminothiazole derivatives.

Experimental_Workflow Synthesis Synthesis of 2-Aminothiazole Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (Anticancer & Antimicrobial Assays) Purification->InVitro HitID Hit Identification (Active Compounds) InVitro->HitID LeadOp Lead Optimization (Structure-Activity Relationship) HitID->LeadOp LeadOp->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) LeadOp->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: Drug Discovery Workflow.

References

Performance Benchmark of Ethyl 2-aminothiazole-5-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Ethyl 2-aminothiazole-5-carboxylate derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Due to their versatile biological activities, these derivatives are promising candidates for the development of novel therapeutic agents. This document offers an objective comparison of their performance in key biological assays, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of various this compound derivatives and related 2-aminothiazole (B372263) compounds.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

The in vitro anticancer activity of selected derivatives is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Dasatinib (a 2-aminothiazole derivative)K563 (Leukemia)< 1[1]
MDA-MB-231 (Breast Cancer)< 1[1]
MCF-7 (Breast Cancer)< 1[1]
HT-29 (Colon Cancer)< 1[1]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)~11.08 (comparable to Dasatinib)[1]
MDA-MB-231 (Breast Cancer)Inactive[1]
MCF-7 (Breast Cancer)20.2[1]
HT-29 (Colon Cancer)21.6[1]
2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21)K563 (Leukemia)16.3[1]
4,5-butylidene and benzylic amine substituted 2-aminothiazoleH1299 (Lung Cancer)4.89[1]
SHG-44 (Glioma)4.03[1]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6[1]
meta-chloro substituted phenyl 2-aminothiazole derivativeHT-29 (Colon Cancer)0.63[1]
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylateHCT-116 (Colorectal Cancer)0.72
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylateHCT-116 (Colorectal Cancer)1.55
Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

The antimicrobial efficacy is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible growth of the microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Tri-substituted thiazole (B1198619) 54Staphylococcus aureus6.25
Piperazinyl derivative 121dStaphylococcus aureus2-128[2]
Escherichia coli2-128[2]
Pseudomonas aeruginosa2-128[2]
Halogenated thiourea (B124793) derivative 124Staphylococcal species4-16[2]
Functionally substituted 2-aminothiazole (Compound 8)Enterobacter cloacaePotent (Specific value not provided)
Functionally substituted 2-aminothiazole (Compound 1)Trichophyton viridePotent (Specific value not provided)
Table 3: Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives

The enzyme inhibitory potential is presented as IC₅₀ or Kᵢ values, indicating the concentration of the compound required to inhibit 50% of the enzyme activity or the inhibition constant, respectively.

Compound/DerivativeEnzyme TargetIC₅₀/Kᵢ (nM)Reference
SNS-032 (BMS-387032)CDK2/cycE48[1]
Dasatinib (BMS-354825)Pan-Src kinasesSubnanomolar to nanomolar[3]
2-aminobenzothiazole-pyrazole derivativeVEGFR-297[4]
2-aminobenzothiazole-thiazolidinedione hybridVEGFR-2150-210[4]
Thiazole derivative 3bPI3Kα86[5]
mTOR221[5]
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27)CK2α600[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for comparative analysis.

Synthesis of this compound

A common synthetic route involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.

Materials:

  • Ethyl 3-ethoxyacrylate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

  • Ammonia (B1221849) solution

Procedure:

  • A solution of ethyl 3-ethoxyacrylate in a 1:1 mixture of dioxane and water is cooled to -10 °C.

  • N-bromosuccinimide is slowly added to the cooled solution.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Thiourea is added, and the mixture is heated to 80 °C for 1 hour.

  • After cooling to room temperature, ammonia solution is added.

  • The resulting precipitate is filtered, washed with water, and dried under vacuum to yield this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

The following diagrams illustrate key workflows and signaling pathways relevant to the performance of this compound derivatives.

G cluster_synthesis Synthesis Workflow Start Start Reactants Ethyl 3-ethoxyacrylate + NBS Start->Reactants Step 1 Intermediate α-bromo intermediate Reactants->Intermediate Step 2 Cyclization Add Thiourea Heat to 80°C Intermediate->Cyclization Step 3 Product This compound Cyclization->Product Step 4 Purification Filter, Wash, Dry Product->Purification Step 5 Final_Product Pure Product Purification->Final_Product Step 6

Caption: General workflow for the synthesis of this compound.

G cluster_workflow MTT Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (serial dilutions) Incubate_24h->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for determining anticancer activity using the MTT assay.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Derivative 2-Aminothiazole Derivative Derivative->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Proliferation Endothelial Cell Proliferation Raf_MEK_ERK->Proliferation Derivative 2-Aminothiazole Derivative Derivative->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminothiazole-5-carboxylate
Reactant of Route 2
Ethyl 2-aminothiazole-5-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.